molecular formula C11H14O6 B12365378 Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether

Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether

Cat. No.: B12365378
M. Wt: 242.22 g/mol
InChI Key: GNNGXCXWFLSHCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether is a useful research compound. Its molecular formula is C11H14O6 and its molecular weight is 242.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14O6

Molecular Weight

242.22 g/mol

IUPAC Name

4-(1,3-dihydroxypropan-2-yloxy)-3-methoxybenzoic acid

InChI

InChI=1S/C11H14O6/c1-16-10-4-7(11(14)15)2-3-9(10)17-8(5-12)6-13/h2-4,8,12-13H,5-6H2,1H3,(H,14,15)

InChI Key

GNNGXCXWFLSHCL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OC(CO)CO

Origin of Product

United States

Foundational & Exploratory

Technical Guide: A Proposed Synthesis Pathway for Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether, a phenolic derivative naturally found in Picrasma quassioides[1][2][3]. Due to the absence of a documented chemical synthesis in publicly available literature, this document details a feasible, multi-step approach based on established organic chemistry principles. The proposed pathway involves the protection of vanillic acid, followed by an etherification reaction with a glycerol (B35011) synthon, and subsequent deprotection to yield the target molecule. This guide provides detailed hypothetical experimental protocols, quantitative data tables for reaction parameters, and visualizations of the chemical pathway and experimental workflow to aid researchers in the synthesis of this and structurally related compounds.

Introduction

Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether is a naturally occurring phenolic compound[1][2][3]. Its structure, featuring a glycerol moiety linked via an ether bond to the 2-position of vanillic acid, suggests potential biological activities of interest to the pharmaceutical and nutraceutical industries. Vanillic acid and its derivatives are known for their antioxidant, anti-inflammatory, and neuroprotective properties[4]. The addition of a glycerol group may enhance the solubility and bioavailability of the parent molecule. This guide proposes a logical and practical synthetic route to enable further research into the pharmacological properties of this compound.

Proposed Synthesis Pathway

The proposed synthesis of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether is a three-step process. The overall strategy involves:

  • Protection of the carboxylic acid of vanillic acid as a benzyl (B1604629) ester to prevent its interference in the subsequent etherification step.

  • Etherification of the protected vanillic acid with epichlorohydrin (B41342), a common glycerol synthon, via a reaction analogous to the Williamson ether synthesis.

  • Deprotection of the benzyl ester and concomitant hydrolysis of the epoxide to yield the final product.

Synthesis_Pathway Vanillic_Acid Vanillic Acid Benzyl_Vanillate Benzyl Vanillate (B8668496) Vanillic_Acid->Benzyl_Vanillate Step 1: Benzylation Intermediate_Epoxide Benzyl 4-(glycidyloxy)-3-methoxybenzoate Benzyl_Vanillate->Intermediate_Epoxide Step 2: Etherification Final_Product Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether Intermediate_Epoxide->Final_Product Step 3: Deprotection & Hydrolysis

Caption: Proposed three-step synthesis of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether.

Data Presentation

The following tables summarize the proposed reaction conditions and expected outcomes for each step of the synthesis. These parameters are derived from analogous reactions found in the chemical literature.

Table 1: Reaction Parameters for the Synthesis of Benzyl Vanillate (Step 1)

ParameterValueReference
Reactants Vanillic Acid, Benzyl Bromide, Potassium Bicarbonate[5]
Solvent Ethanol (B145695)[5]
Temperature Reflux[5]
Reaction Time 5 hours[5]
Molar Ratio (Vanillic Acid:BnBr:K2CO3) 1 : 1.02 : 1.4[5]
Expected Yield ~85%[5]

Table 2: Reaction Parameters for the Synthesis of Benzyl 4-(glycidyloxy)-3-methoxybenzoate (Step 2)

ParameterValueReference
Reactants Benzyl Vanillate, Epichlorohydrin, Sodium Hydroxide (B78521)[6][7][8]
Solvent Water, (Epichlorohydrin as excess reactant)[9]
Temperature 25-65 °C[7][10]
Reaction Time 2-4 hoursGeneral Procedure
Molar Ratio (Benzyl Vanillate:Epichlorohydrin:NaOH) 1 : >3 : 1[9]
Expected Yield High[11]

Table 3: Reaction Parameters for Deprotection and Hydrolysis (Step 3)

ParameterValueReference
Reactants Benzyl 4-(glycidyloxy)-3-methoxybenzoate, Palladium on Carbon (10%), Hydrogen Gas[12][13]
Solvent Methanol (B129727) or Ethanol[2]
Temperature Room Temperature[13]
Pressure (H2) 1 atm (balloon)Standard Procedure
Reaction Time 4-12 hours[12]
Expected Yield High[3]

Experimental Protocols

The following are detailed hypothetical protocols for each step in the proposed synthesis.

Step 1: Synthesis of Benzyl Vanillate (Protection)

Objective: To protect the carboxylic acid functional group of vanillic acid as a benzyl ester.

Materials:

  • Vanillic acid

  • Benzyl bromide

  • Potassium bicarbonate (K₂CO₃)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add vanillic acid (1 equivalent), potassium bicarbonate (1.4 equivalents), and ethanol.

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.02 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 5 hours[5]. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, deionized water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude benzyl vanillate.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of Benzyl 4-(glycidyloxy)-3-methoxybenzoate (Etherification)

Objective: To form the ether linkage between the protected vanillic acid and a glycerol synthon.

Materials:

  • Benzyl vanillate

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve benzyl vanillate (1 equivalent) in an excess of epichlorohydrin (at least 3 equivalents)[9].

  • Prepare a solution of sodium hydroxide (1 equivalent) in deionized water.

  • While stirring vigorously, add the NaOH solution dropwise to the reaction mixture, maintaining the temperature between 25-65 °C[7][10]. The reaction is exothermic.

  • After the addition is complete, continue stirring for 2-4 hours at the same temperature. Monitor the reaction by TLC.

  • After the reaction is complete, add water and ethyl acetate to the reaction mixture for extraction.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess epichlorohydrin and solvent by vacuum distillation.

  • The resulting crude product, Benzyl 4-(glycidyloxy)-3-methoxybenzoate, can be purified by column chromatography.

Step 3: Synthesis of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether (Deprotection and Hydrolysis)

Objective: To remove the benzyl protecting group and hydrolyze the epoxide to yield the final product.

Materials:

  • Benzyl 4-(glycidyloxy)-3-methoxybenzoate

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) or Ammonium formate

  • Celite®

Procedure:

  • Dissolve Benzyl 4-(glycidyloxy)-3-methoxybenzoate (1 equivalent) in methanol or ethanol in a hydrogenation flask.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4-12 hours[12]. Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the solvent.

  • The filtrate contains the final product. The solvent can be removed under reduced pressure. The resulting product is expected to be Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether.

  • Further purification can be achieved by recrystallization or preparative High-Performance Liquid Chromatography (HPLC).

Workflow Visualization

The logical flow of the experimental procedure can be visualized as follows:

Experimental_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Etherification cluster_step3 Step 3: Deprotection S1_Start Mix Vanillic Acid, K₂CO₃, Ethanol S1_Add_BnBr Add Benzyl Bromide S1_Start->S1_Add_BnBr S1_Reflux Reflux for 5h S1_Add_BnBr->S1_Reflux S1_Workup Workup and Purification S1_Reflux->S1_Workup S1_Product Benzyl Vanillate S1_Workup->S1_Product S2_Start Dissolve Benzyl Vanillate in Epichlorohydrin S1_Product->S2_Start S2_Add_NaOH Add NaOH solution S2_Start->S2_Add_NaOH S2_React Stir for 2-4h S2_Add_NaOH->S2_React S2_Workup Workup and Purification S2_React->S2_Workup S2_Product Intermediate Epoxide S2_Workup->S2_Product S3_Start Dissolve Intermediate Epoxide in Methanol S2_Product->S3_Start S3_Add_Catalyst Add 10% Pd/C S3_Start->S3_Add_Catalyst S3_Hydrogenate Hydrogenate (1 atm H₂) S3_Add_Catalyst->S3_Hydrogenate S3_Filter Filter through Celite® S3_Hydrogenate->S3_Filter S3_Product Final Product S3_Filter->S3_Product

Caption: Experimental workflow for the proposed synthesis.

Conclusion

This technical guide presents a viable and detailed synthetic pathway for Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether. The proposed three-step synthesis employs well-established and reliable chemical transformations. While this route is designed to be efficient, optimization of reaction conditions may be necessary to maximize yields and purity. Potential challenges include the regioselectivity of the epoxide opening and the potential for side reactions. An alternative, more complex route involving a multi-step protection and deprotection strategy for the functional groups on vanillic acid could be employed to enhance selectivity if required. The protocols and data provided herein serve as a solid foundation for researchers to undertake the synthesis of this interesting natural product and to explore its potential applications.

References

An In-Depth Technical Guide on the Biological Activity of Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether is a phenolic derivative that has been isolated from Picrasma quassioides (D. Don) Benn. Structurally, it is an ether formed between the phenolic hydroxyl group of vanillic acid and the secondary hydroxyl group of glycerol (B35011). Vanillic acid, a dietary benzoic acid derivative, is an oxidized form of vanillin (B372448) and is found in various plants and fruits. It is recognized for a wide range of pharmacological effects, which are detailed in this guide. These activities are primarily attributed to its phenolic structure, which allows it to act as an antioxidant and modulate key cellular signaling pathways.

Biological Activities

The biological activities discussed below are based on studies conducted on vanillic acid. It is hypothesized that this compound may exhibit similar properties.

Anti-inflammatory Activity

Vanillic acid has demonstrated significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[1][2][3] It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in the inflammatory response.[3] This inhibition leads to a downstream reduction in the expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][4]

Antioxidant Activity

The phenolic hydroxyl group in vanillic acid endows it with potent antioxidant properties. It acts as a free radical scavenger, capable of neutralizing reactive oxygen species (ROS), and has been shown to protect against oxidative damage to cellular components like lipids and proteins.[5]

Antimicrobial Activity

Vanillic acid exhibits a broad spectrum of antimicrobial activity against various bacteria and fungi. Its mechanism of action is thought to involve the disruption of microbial cell membranes and inhibition of biofilm formation.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of vanillic acid.

Table 1: Anti-inflammatory and Antioxidant Activities of Vanillic Acid

ActivityAssay/ModelEndpointValueReference
Anti-glycationNon-enzymatic protein glycationIC₅₀46.4 µg/mL
Antioxidant Activity
DPPH Radical Scavenging2,2-diphenyl-1-picrylhydrazyl assayIC₅₀Not explicitly stated
ABTS Radical Scavenging2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) assayIC₅₀Not explicitly stated
Oxygen Radical AbsorbanceORAC Assayµmol TE/gNot explicitly stated

Table 2: Antimicrobial Activity of Vanillic Acid

MicroorganismAssay MethodEndpointValue (µg/mL)Reference
Staphylococcus aureusBroth macrodilutionMIC600
Proteus mirabilisBroth macrodilutionMIC600
Salmonella TyphiBroth macrodilutionMIC600
Carbapenem-Resistant Enterobacter cloacae (CREC-16)MicrodilutionMIC600
Uropathogenic Escherichia coli (UPEC)MicrodilutionMIC11.80 mM
Salmonella enterica serovar TyphimuriumMicrodilutionMIC1500

Signaling Pathways

Vanillic acid exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways.

NF_kB_Signaling_Pathway NF-κB Signaling Pathway Inhibition by Vanillic Acid cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->Cytokines induces transcription VanillicAcid Vanillic Acid VanillicAcid->IKK inhibits MAPK_Signaling_Pathway MAPK Signaling Pathway Inhibition by Vanillic Acid Stimulus Inflammatory Stimulus Raf Raf Stimulus->Raf p38 p38 Stimulus->p38 JNK JNK Stimulus->JNK MEK MEK1/2 Raf->MEK activates ERK ERK1/2 MEK->ERK activates TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors p38->TranscriptionFactors JNK->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation mediates VanillicAcid Vanillic Acid VanillicAcid->ERK inhibits phosphorylation VanillicAcid->p38 inhibits phosphorylation VanillicAcid->JNK inhibits phosphorylation Antimicrobial_Assay_Workflow Workflow for Antimicrobial Susceptibility Testing start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_compound Prepare Serial Dilutions of Vanillic Acid start->prep_compound inoculate_plate Inoculate 96-well Plate prep_inoculum->inoculate_plate prep_compound->inoculate_plate incubate Incubate at 37°C for 18-24h inoculate_plate->incubate read_results Read MIC incubate->read_results end End read_results->end

References

A Technical Guide to the Natural Sources and Isolation of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether, a phenolic derivative, is a naturally occurring compound that has been identified in the plant kingdom. This technical guide provides a comprehensive overview of its known natural sources and the methodologies for its isolation and characterization. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources

The primary documented natural source of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether is the plant species Picrasma quassioides (D. Don) Benn., a member of the Simaroubaceae family.[1][2] This plant is known to produce a variety of bioactive compounds, including alkaloids and quassinoids. The target compound has been isolated from the stems of this plant.[1]

Isolation Protocols

While a detailed, step-by-step experimental protocol for the isolation of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether is specifically outlined in the work by Xu R, et al. (2021) in Natural Product Research, the full text of this publication is not publicly available.[1] However, based on the abstract of this key study and general phytochemical isolation procedures for phenolic compounds from Picrasma quassioides, a representative experimental workflow can be constructed.

The isolation process typically involves solvent extraction of the plant material followed by various chromatographic techniques to separate and purify the target compound.

General Experimental Workflow

The isolation of phenolic compounds from Picrasma quassioides generally follows the workflow depicted below.

experimental_workflow cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatographic Separation cluster_analysis Isolation & Analysis plant_material Dried & Powdered Picrasma quassioides Stems extraction Solvent Extraction (e.g., Ethanol (B145695), Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning (e.g., Ethyl Acetate (B1210297), n-Butanol) crude_extract->partitioning fractions Polar & Non-polar Fractions partitioning->fractions column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20) fractions->column_chromatography hplc Preparative HPLC column_chromatography->hplc Further Purification isolated_compound Isolated Glycerol-2-(3-methoxy-4- hydroxybenzoic acid)ether hplc->isolated_compound structural_elucidation Structural Elucidation (NMR, MS, IR) isolated_compound->structural_elucidation

General workflow for the isolation of phenolic compounds.
Detailed Methodologies

Based on common practices for isolating phenolic compounds from plant materials, the following detailed steps are likely representative of the process used to isolate Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether.

  • Plant Material Preparation: The stems of Picrasma quassioides are collected, dried, and ground into a fine powder to increase the surface area for efficient extraction.

  • Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, such as ethanol or methanol (B129727), at room temperature or with gentle heating. This process yields a crude extract containing a mixture of phytochemicals.

  • Solvent-Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with immiscible solvents of increasing polarity, such as ethyl acetate and n-butanol. This step separates compounds based on their polarity, with phenolic compounds typically concentrating in the ethyl acetate and n-butanol fractions.

  • Column Chromatography: The fractions enriched with phenolic compounds are subjected to column chromatography. Common stationary phases for this purpose include silica (B1680970) gel and Sephadex LH-20. Elution is performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC. A C18 column is often used for the separation of phenolic compounds, with a mobile phase typically consisting of a mixture of water (often acidified with formic or acetic acid) and methanol or acetonitrile.

  • Structural Elucidation: The structure of the purified compound is determined using a combination of spectroscopic techniques. The paper by Xu R, et al. specifically mentions the use of IR, HRESIMS, 1H-NMR, 13C-NMR, HSQC, HMBC, and 1H-1H COSY experiments for the structural determination of new phenolic derivatives from Picrasma quassioides[1].

Quantitative and Spectroscopic Data

The quantitative data regarding the yield and purity of the isolated Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether, as well as its detailed spectroscopic data, are contained within the full text of the publication by Xu R, et al. (2021). As this primary source could not be fully accessed, a representative table for such data is provided below for illustrative purposes. Researchers are directed to the original publication for the specific values.

Table 1: Physicochemical and Spectroscopic Data for Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether

PropertyValue
Molecular Formula C₁₁H₁₄O₆
Molecular Weight 242.23 g/mol
Appearance White to off-white solid
Yield from P. quassioides Data not available in abstract
Purity (by HPLC) Data not available in abstract
¹H NMR (ppm) Data contained in Xu R, et al. (2021)[1]
¹³C NMR (ppm) Data contained in Xu R, et al. (2021)[1]
High-Resolution Mass Spectrometry (HRMS) Data contained in Xu R, et al. (2021)[1]
Infrared (IR) ν (cm⁻¹) Data contained in Xu R, et al. (2021)[1]

Logical Relationships in Structural Elucidation

The process of determining the chemical structure of a novel natural product like Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether involves a logical progression of spectroscopic analyses.

structural_elucidation cluster_initial_data Initial Characterization cluster_nmr NMR Spectroscopy cluster_confirmation Structural Confirmation ms Mass Spectrometry (MS) - Molecular Formula - Molecular Weight nmr_1d 1D NMR (¹H, ¹³C) - Carbon-Hydrogen Framework ms->nmr_1d Provides Elemental Composition ir Infrared (IR) Spectroscopy - Functional Groups ir->nmr_1d Suggests Functional Groups nmr_2d 2D NMR (COSY, HSQC, HMBC) - Connectivity nmr_1d->nmr_2d Identifies Atoms structure Proposed Structure of Glycerol-2-(3-methoxy-4- hydroxybenzoic acid)ether nmr_2d->structure Establishes Bonding

Logical flow of spectroscopic data analysis for structure elucidation.

Conclusion

Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether is a natural product isolated from the stems of Picrasma quassioides. Its isolation involves standard phytochemical techniques, including solvent extraction and multi-step chromatography. The definitive structural elucidation relies on a suite of modern spectroscopic methods. For researchers interested in this compound, the primary literature by Xu R, et al. (2021) is the essential reference for detailed experimental protocols and comprehensive analytical data. This guide provides a foundational understanding to facilitate further research and development involving this phenolic derivative.

References

An In-depth Technical Guide on the Core Mechanism of Action: Guaifenesin, the Parent Compound of "Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether" is recognized as an impurity of the expectorant drug Guaifenesin (B1672422), often referred to as Guaifenesin EP Impurity A.[1][2][3] There is limited publicly available scientific literature detailing the specific mechanism of action for this impurity itself.[4][5] Therefore, this technical guide will focus on the well-documented mechanism of action of the parent compound, Guaifenesin (also known as glyceryl guaiacolate).[6][7]

Introduction to Guaifenesin

Guaifenesin is a widely used over-the-counter expectorant medication primarily indicated for the relief of chest congestion and cough associated with the common cold, bronchitis, and other respiratory conditions.[8] Chemically, it is an ether of guaiacol (B22219) and glycerine.[6] Approved by the U.S. Food and Drug Administration (FDA) in 1952, Guaifenesin is the only expectorant available without a prescription in the United States.[7] It is available in various formulations, including immediate-release and extended-release tablets, capsules, and liquids, and is often combined with other medications like cough suppressants and decongestants.[6]

Core Mechanism of Action: Expectorant Properties

The primary pharmacological effect of Guaifenesin is its expectorant action, which involves thinning and loosening mucus in the airways, making it easier to clear through coughing.[8][9] This action is believed to be mediated through several mechanisms:

  • Increased Mucus Volume and Hydration: Guaifenesin is thought to increase the volume and reduce the viscosity of respiratory secretions.[10] It is proposed to work by irritating the gastric mucosa, which in turn stimulates a reflex secretion of watery fluid in the respiratory tract via the vagus nerve (the gastro-pulmonary reflex).[6][7] This increased hydration of airway secretions makes the mucus less thick and easier to move.

  • Reduced Mucus Viscosity and Adhesiveness: By increasing the hydration of mucus, Guaifenesin effectively lowers its viscosity and adhesiveness.[11] This change in the physical properties of mucus allows the cilia, the tiny hair-like structures lining the respiratory tract, to more effectively move the mucus out of the airways.[8]

  • Direct Action on Respiratory Epithelium: Some in vitro studies suggest that Guaifenesin may also have a direct effect on the respiratory epithelium, contributing to the modification of mucus secretion and improved mucociliary transport.[6][12]

A study presented at Chest 2020 indicated that Guaifenesin acts directly on the respiratory epithelium to modify airway mucus and enhance mucociliary transport in conditions characterized by mucus hypersecretion.[12]

Signaling Pathways and Molecular Interactions

While the precise molecular targets of Guaifenesin are not fully elucidated, its mechanism is understood to involve neural reflex pathways and direct effects on the airway epithelium.[7][9]

dot

Guaifenesin_Mechanism_of_Action cluster_oral_admin Oral Administration cluster_gastric Gastric Mucosa cluster_neural Neural Reflex Pathway cluster_respiratory Respiratory Tract cluster_outcome Clinical Outcome Guaifenesin Guaifenesin GastricMucosa Stimulation of Gastric Mucosa Guaifenesin->GastricMucosa Irritation DirectAction Direct Action on Respiratory Epithelium Guaifenesin->DirectAction Potential Direct Effect VagalAfferents Vagal Afferent Nerve Stimulation GastricMucosa->VagalAfferents ParasympatheticActivity Increased Parasympathetic Activity (Gastro-pulmonary Reflex) VagalAfferents->ParasympatheticActivity RespiratoryGlands Stimulation of Respiratory Glands ParasympatheticActivity->RespiratoryGlands IncreasedSecretions Increased Volume of Airway Secretions RespiratoryGlands->IncreasedSecretions ReducedViscosity Reduced Mucus Viscosity and Adhesiveness IncreasedSecretions->ReducedViscosity EnhancedClearance Enhanced Mucociliary Clearance ReducedViscosity->EnhancedClearance DirectAction->ReducedViscosity ProductiveCough More Productive Cough EnhancedClearance->ProductiveCough

Caption: Proposed mechanism of action for Guaifenesin.

Pharmacokinetics

Guaifenesin is well-absorbed from the gastrointestinal tract following oral administration.[10][13]

Parameter Value Reference
Absorption Well absorbed from the GI tract[10][13]
Metabolism Hepatic[10][13]
Major Metabolite β-(2-methoxyphenoxy)-lactic acid[7][13]
Excretion Primarily renal (urine)[10][13]
Half-life Approximately 1 hour[10][13]
Time to Peak Plasma Concentration ~0.7 hours (immediate-release)[7]
Volume of Distribution 116 L (geometric mean)[13]
Clearance ~94.8 L/hr[13]

Experimental Protocols

The evaluation of expectorant activity, such as that of Guaifenesin, involves various in vivo and in vitro models.

In Vivo Models for Expectorant Activity

A common in vivo method to assess expectorant activity is the phenol (B47542) red secretion model in mice.[14][15] This method quantifies the amount of phenol red dye secreted into the trachea, which serves as a marker for mucus secretion.

Protocol: Phenol Red Secretion in Mice

  • Animal Model: ICR mice are commonly used.[16]

  • Drug Administration: Test compounds (e.g., Guaifenesin) or a vehicle control are administered orally to different groups of mice. A positive control, such as ammonium (B1175870) chloride, may also be used.[15]

  • Phenol Red Injection: After a set period (e.g., 30 minutes) following drug administration, a solution of phenol red is injected intraperitoneally.

  • Euthanasia and Tracheal Lavage: After another set period (e.g., 30 minutes), the mice are euthanized. The trachea is dissected and lavaged with a saline solution.

  • Quantification: The amount of phenol red in the tracheal lavage fluid is measured spectrophotometrically. An increase in the amount of phenol red in the drug-treated groups compared to the control group indicates an increase in mucus secretion.[16]

dot

Expectorant_Activity_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis AnimalGrouping Group Mice (e.g., ICR) OralAdmin Oral Administration (Guaifenesin, Vehicle, Positive Control) AnimalGrouping->OralAdmin PhenolRed Intraperitoneal Injection of Phenol Red OralAdmin->PhenolRed 30 min post-administration Incubation Incubation Period PhenolRed->Incubation 30 min Euthanasia Euthanasia and Trachea Dissection Incubation->Euthanasia Lavage Tracheal Lavage Euthanasia->Lavage Spectrophotometry Spectrophotometric Measurement of Phenol Red in Lavage Fluid Lavage->Spectrophotometry Comparison Compare Phenol Red Output between Groups Spectrophotometry->Comparison

Caption: Workflow for Phenol Red Secretion Assay.

In Vitro Models for Mucus Properties

The effect of compounds on the physical properties of mucus can be studied using rheology. Rheometers are used to measure the viscoelastic properties of mucus samples, such as the elastic modulus (G') and viscous modulus (G'').[17][18]

Protocol: Mucus Rheology

  • Sample Collection: Sputum can be collected from patients via spontaneous expectoration or induced sputum.[17]

  • Sample Preparation: Samples may be treated with the test compound (e.g., Guaifenesin) or a vehicle.

  • Rheological Measurement: A rheometer is used to perform oscillatory tests on the mucus samples. These tests apply a small, oscillating strain to the sample and measure the resulting stress.[18]

  • Data Analysis: The elastic (G') and viscous (G'') moduli are calculated. A decrease in these values indicates a reduction in mucus viscosity and elasticity, which would be consistent with an expectorant effect.[17]

Clinical Efficacy and Controversies

The clinical efficacy of Guaifenesin as an expectorant has been a subject of debate, with some studies showing benefit while others have found it to be ineffective.[6][19]

  • A study by Dicpinigaitis and Gayle suggested that Guaifenesin can inhibit the cough reflex in patients with upper respiratory tract infections.[19]

  • However, a multi-center clinical trial published in 2014 found that Guaifenesin had no significant effect on sputum volume or its physical properties in adolescents and adults with acute respiratory tract infections.[20]

  • More recently, a 2025 long-term study on patients with stable chronic bronchitis showed that extended-release Guaifenesin provided clinically meaningful reductions in cough and sputum severity.[21]

Other Potential Mechanisms

Some research suggests that Guaifenesin may have other biological activities, including muscle relaxant and anticonvulsant effects, possibly through antagonism of the NMDA receptor.[13][22] In veterinary medicine, it is used as a centrally acting muscle relaxant in large animals.[6]

Conclusion

Guaifenesin's primary mechanism of action as an expectorant is attributed to its ability to increase the volume and decrease the viscosity of respiratory secretions, likely through a combination of a neural reflex pathway and direct actions on the respiratory epithelium. This facilitates the clearance of mucus from the airways and results in a more productive cough. While its clinical efficacy has been debated, recent long-term studies support its use in chronic respiratory conditions. The biological activity of its impurity, "this compound," remains largely uncharacterized. Further research is needed to fully elucidate the molecular targets of Guaifenesin and the potential pharmacological effects of its impurities.

References

In-Depth Technical Guide: Solubility and Stability of Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the solubility and stability of Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether is limited in publicly available literature. This guide provides a comprehensive overview based on data from structurally analogous compounds, namely vanillic acid and guaifenesin, to infer potential properties and guide experimental design.

Introduction

This compound is a phenolic derivative that has been isolated from Picrasma quassioides (D. Don) Benn[1][2]. As a derivative of vanillic acid and structurally related to glycerol (B35011) ethers like guaifenesin, it holds potential for investigation in pharmaceutical and other scientific fields. Understanding its solubility and stability is a critical first step in any research and development endeavor. This technical guide provides a framework for these studies, drawing upon established protocols and data from related molecules.

Physicochemical Properties (Inferred)

Based on its structural components—a glycerol backbone, a vanillic acid moiety, and an ether linkage—the following properties can be anticipated:

  • Appearance: Likely a white to off-white crystalline solid.

  • Polarity: The presence of hydroxyl and carboxylic acid groups suggests moderate polarity, balanced by the aromatic ring.

  • Hydrogen Bonding: The molecule has multiple hydrogen bond donors and acceptors, which will influence its solubility in protic solvents.

Solubility Profile

Anticipated Solubility

The addition of the glycerol ether moiety to vanillic acid is expected to increase its hydrophilicity and, therefore, its aqueous solubility compared to vanillic acid alone. The ether linkage is relatively stable and should not significantly impact solubility under normal conditions.

Tabulated Solubility Data (Vanillic Acid)

The following table summarizes the solubility of vanillic acid in various solvents, which can serve as a preliminary guide for solvent selection in studies involving this compound.

SolventTemperature (°C)Solubility ( g/100g solvent)Reference
Water250.128[5]
Water400.269[5]
Methanol25Data indicates high solubility[5]
Ethanol25Data indicates high solubility[5]
Ethyl Acetate25Moderate solubility[5]
Acetonitrile25Moderate solubility[5]
Dimethylformamide25High solubility[5]
Experimental Protocol for Solubility Determination

The recommended method for determining the solubility of a new chemical entity is the shake-flask method , which is considered the gold standard.

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

  • This compound (pure solid)

  • Selected solvents (e.g., water, phosphate (B84403) buffer at various pH, ethanol, methanol, DMSO)

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand to let the undissolved solid settle.

    • Centrifuge the samples to further separate the solid from the liquid phase.

    • Carefully withdraw an aliquot of the supernatant.

  • Quantification:

    • Accurately dilute the supernatant with a suitable solvent.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation:

    • Calculate the solubility in terms of mg/mL or mol/L.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add excess solid to solvent B Equilibrate at constant temperature (24-48h) A->B C Centrifuge to separate solid B->C D Collect supernatant C->D E Dilute supernatant D->E F Analyze by HPLC/UV-Vis E->F G Calculate solubility F->G G cluster_input Input cluster_stress Stress Conditions (Forced Degradation) cluster_analysis Analysis Compound Glycerol-2-(3-methoxy-4- hydroxybenzoicacid)ether Acid Acid Hydrolysis Compound->Acid Base Base Hydrolysis Compound->Base Oxidation Oxidation Compound->Oxidation Thermal Thermal Compound->Thermal Photo Photolysis Compound->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC ID Identify & Quantify Degradation Products HPLC->ID Pathway Elucidate Degradation Pathways ID->Pathway G Compound Glycerol-2-(3-methoxy-4- hydroxybenzoicacid)ether (or Vanillic Acid) AMPK AMPK Activation Compound->AMPK Nrf2 Nrf2 Activation AMPK->Nrf2 HO1 HO-1 Expression Nrf2->HO1 Antioxidant Increased Antioxidant Response HO1->Antioxidant OxidativeStress Reduced Oxidative Stress Antioxidant->OxidativeStress G Compound Glycerol-2-(3-methoxy-4- hydroxybenzoicacid)ether (or Vanillic Acid) NFkB NF-κB Pathway Compound->NFkB MAPK MAPK Pathway Compound->MAPK Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines Inflammation Reduced Inflammatory Response Cytokines->Inflammation

References

"Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether" potential therapeutic effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Therapeutic Effects of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the available scientific information on Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether and related compounds. It is intended for research and informational purposes only and does not constitute medical advice.

Introduction

Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether is a phenolic derivative that has been isolated from Picrasma quassioides (D. Don) Benn., a plant used in traditional medicine. While direct and extensive research on the therapeutic effects of this specific compound is currently limited, its chemical structure, a conjugate of glycerol (B35011) and a vanillic acid moiety, suggests a range of potential pharmacological activities. This guide provides a comprehensive overview of its potential therapeutic effects by examining the biological activities of its structural components, related molecules, and the source plant.

Chemical Structure and Properties

  • IUPAC Name: 2-hydroxy-1-(hydroxymethyl)ethyl 4-hydroxy-3-methoxybenzoate

  • Molecular Formula: C11H14O6

  • Structure: A glycerol backbone with a 3-methoxy-4-hydroxybenzoic acid (vanillic acid) moiety attached via an ether linkage at the C-2 position.

Potential Therapeutic Effects (Inferred)

Based on the known pharmacological activities of its constituent parts and structurally similar compounds, Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether may possess the following therapeutic properties:

Anti-inflammatory Activity

Vanillic acid and vanillyl alcohol, which are structurally related to the benzoic acid portion of the target molecule, have demonstrated significant anti-inflammatory effects[1]. The proposed mechanism involves the modulation of key inflammatory pathways.

  • Potential Mechanism of Action: Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This is often mediated through the suppression of the NF-κB signaling pathway.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. Vanillic acid has been reported to possess potent antioxidant effects[1][2].

  • Potential Mechanism of Action: Donation of a hydrogen atom from the phenolic hydroxyl group to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby reducing oxidative stress. It may also upregulate the expression of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

Antimicrobial Activity

Esters of 4-hydroxybenzoic acid with glycerol have been shown to exhibit antimicrobial activity against a range of microorganisms[3][4].

  • Potential Mechanism of Action: Disruption of microbial cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis. The increased hydrophilicity due to the glycerol backbone might enhance its effectiveness in aqueous environments compared to traditional parabens[3].

Neuroprotective Effects

Vanillic acid has been investigated for its neuroprotective potential, which is often linked to its anti-inflammatory and antioxidant properties[2].

  • Potential Mechanism of Action: Attenuation of oxidative stress and neuroinflammation in the central nervous system, which are key pathological features of several neurodegenerative diseases.

Data from Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the reported biological activities of compounds structurally related to Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether.

CompoundTherapeutic EffectAssayResultsReference
Vanillyl Alcohol Anti-inflammatoryAcetic acid-induced vascular permeability in miceSignificant inhibition
Anti-inflammatoryCarrageenan-induced air pouch in miceSignificant inhibition
Anti-nociceptiveAcetic acid-induced writhing test in miceSignificant inhibition
Anti-angiogenicChick chorioallantoic membrane (CAM) assaySignificant inhibition
1-O-(4-hydroxybenzoyl)-glycerol AntimicrobialMicrobial growth assay (S. aureus)Higher activity at 1.25 mmol/L and 2.5 mmol/L compared to parabens[3]
AntimicrobialMicrobial growth assay (E. coli)Comparable activity to parabens[3]
AntimicrobialMicrobial growth assay (S. cerevisiae)Comparable activity to parabens[3]
AntimicrobialMicrobial growth assay (F. culmorum)Comparable activity to parabens[3]

Pharmacological Context of Picrasma quassioides

Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether is a constituent of Picrasma quassioides, a plant with a rich history in traditional medicine for treating fever, inflammation, and infections. The plant is known to contain a variety of bioactive phytochemicals, including quassinoids, alkaloids, and other phenolics, which contribute to its diverse pharmacological profile, including anti-inflammatory, antioxidant, anti-cancer, and antimicrobial activities. The presence of our target compound within this plant further supports its potential for biological activity.

Experimental Protocols for Therapeutic Evaluation

The following are detailed methodologies for key experiments that would be essential to elucidate the therapeutic potential of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether.

In Vitro Anti-inflammatory Assay: Lipopolysaccharide (LPS)-Induced RAW 264.7 Macrophages
  • Objective: To determine the effect of the compound on the production of nitric oxide (NO) and pro-inflammatory cytokines.

  • Methodology:

    • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

    • Treatment: Cells are pre-treated with various concentrations of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether for 1 hour.

    • Stimulation: Cells are then stimulated with 1 µg/mL of LPS for 24 hours.

    • NO Measurement: The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent as an indicator of NO production.

    • Cytokine Measurement: The levels of TNF-α, IL-6, and IL-1β in the supernatant are quantified using specific ELISA kits.

    • Cell Viability: The cytotoxicity of the compound is assessed using an MTT assay to ensure that the observed effects are not due to cell death.

In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity
  • Objective: To evaluate the free radical scavenging capacity of the compound.

  • Methodology:

    • Preparation: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

    • Reaction: Different concentrations of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether are added to the DPPH solution.

    • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

    • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

    • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100. Ascorbic acid is used as a positive control.

In Vitro Antimicrobial Assay: Broth Microdilution Method
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.

  • Methodology:

    • Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are cultured to a specific density (e.g., 10^5 CFU/mL).

    • Serial Dilution: The compound is serially diluted in a 96-well microtiter plate containing the appropriate broth medium.

    • Inoculation: Each well is inoculated with the microbial suspension.

    • Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).

    • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Visualizations

Signaling Pathway Diagram

NF-kB Signaling Pathway Hypothesized Anti-inflammatory Mechanism of Action cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active activates Nucleus Nucleus NFkB_active->Nucleus translocates to Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_active->Gene promotes transcription Compound Glycerol-2-(3-methoxy-4- hydroxybenzoic acid) ether Compound->IKK inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Workflow Diagram

Experimental Workflow for Therapeutic Evaluation cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis and Interpretation anti_inflammatory Anti-inflammatory Assays (RAW 264.7 macrophages) animal_inflammation Animal Models of Inflammation (e.g., Carrageenan-induced paw edema) anti_inflammatory->animal_inflammation antioxidant Antioxidant Assays (DPPH, ABTS) mechanism_study Mechanism of Action Studies (Western Blot, qPCR) antioxidant->mechanism_study antimicrobial Antimicrobial Assays (MIC, MBC) antimicrobial->animal_inflammation data_analysis Statistical Analysis (IC50, MIC determination) animal_inflammation->data_analysis animal_toxicity Acute and Chronic Toxicity Studies animal_toxicity->data_analysis end Lead Compound Identification data_analysis->end mechanism_study->data_analysis start Compound Isolation/ Synthesis start->anti_inflammatory start->antioxidant start->antimicrobial

Caption: A generalized workflow for evaluating therapeutic potential.

Conclusion and Future Directions

Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether represents a promising yet understudied natural product. Based on the analysis of its structural components and the pharmacological profile of its source plant, it is plausible that this compound possesses anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties.

Future research should focus on the following areas:

  • Isolation and Synthesis: Development of efficient methods for the isolation from Picrasma quassioides or a total synthesis route to obtain sufficient quantities for comprehensive studies.

  • In Vitro and In Vivo Validation: Systematic evaluation of its biological activities using the experimental protocols outlined in this guide.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by the compound.

  • Pharmacokinetic and Toxicological Profiling: Assessment of its absorption, distribution, metabolism, excretion (ADME), and safety profile.

The exploration of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether could lead to the discovery of a novel therapeutic agent for a variety of diseases, particularly those with an inflammatory or oxidative stress component.

References

Methodological & Application

Application Notes & Protocols for the Quantification of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether is a phenolic derivative that can be isolated from natural sources such as Picrasma quassioides[1][2][3]. As a compound of interest in pharmaceutical and natural product research, accurate and robust analytical methods for its quantification are essential for quality control, pharmacokinetic studies, and metabolite identification. This document provides detailed application notes and experimental protocols for the quantification of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies presented are based on established analytical principles for structurally related compounds, such as guaifenesin (B1672422) and its derivatives[4][5][6][7][8].

Analytical Techniques Overview

Two primary analytical techniques are detailed for the quantification of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection: A widely accessible and reliable method for routine quantification in bulk materials and simple formulations. This technique separates compounds based on their hydrophobicity.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for complex matrices such as plasma, urine, and tissue extracts. This technique provides definitive identification and quantification, even at very low concentrations.

Application Note 1: Quantification by RP-HPLC-UV

This method is suitable for the determination of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether in bulk drug substances and simple pharmaceutical formulations. The protocol is adapted from validated methods for the analysis of guaifenesin and its related compounds[4][5][6].

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[4][5]

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC grade acetonitrile (B52724), methanol (B129727), and water

  • Potassium phosphate (B84403) monobasic (KH₂PO₄)

  • Orthophosphoric acid

  • Reference standard of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether

2. Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.02 M KH₂PO₄ in water:methanol (90:10 v/v), pH adjusted to 3.2 with orthophosphoric acid[4][5]
Mobile Phase B 0.02 M KH₂PO₄ in water:methanol (10:90 v/v), pH adjusted to 3.2 with orthophosphoric acid[4][5]
Gradient Elution 0-40% B over 50 minutes, then a wash and re-equilibration step[5]
Flow Rate 0.8 mL/min[4][5]
Column Temperature 25°C[4][5]
Detection Wavelength 273 nm[4][5]
Injection Volume 10 µL

3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of the reference standard in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing the analyte in methanol to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Perform a linear regression analysis of the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999 for good linearity.

  • Quantify the amount of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether in the sample by interpolating its peak area into the calibration curve.

Method Validation Parameters (Summary)
ParameterTypical Acceptance Criteria
Linearity r² ≥ 0.999 over the concentration range
Accuracy 98-102% recovery
Precision (RSD) ≤ 2% for repeatability and intermediate precision
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1
Specificity No interference from blank or placebo at the retention time of the analyte

Experimental Workflow: RP-HPLC-UV Quantification

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Reference Standard & Sample B Dissolve in Methanol (Stock) A->B D Prepare & Filter Sample Solution A->D C Prepare Working Standards (Calibration Curve) B->C E Inject Standards & Samples into HPLC C->E D->E F Chromatographic Separation on C18 Column E->F G UV Detection at 273 nm F->G H Generate Chromatograms G->H I Integrate Peak Areas H->I J Construct Calibration Curve I->J K Quantify Analyte in Sample J->K

Caption: Workflow for quantification by RP-HPLC-UV.

Application Note 2: Quantification by LC-MS/MS

This method is highly sensitive and selective, making it ideal for the quantification of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether in complex biological matrices like plasma and urine. The protocol is based on established LC-MS/MS methods for related pharmaceutical compounds[9][10][11].

Experimental Protocol

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UHPLC or HPLC system.

  • C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Internal standard (IS), structurally similar to the analyte (e.g., a stable isotope-labeled version or a related compound like guaifenesin).

  • Reagents for sample preparation (e.g., protein precipitation, solid-phase extraction).

2. LC-MS/MS Conditions

ParameterCondition
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution A suitable gradient to ensure separation from matrix components (e.g., 5-95% B over 5 minutes)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), positive or negative mode (to be optimized)
MS/MS Detection Multiple Reaction Monitoring (MRM)

3. MRM Transition Optimization

  • Infuse a standard solution of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether directly into the mass spectrometer to determine the precursor ion ([M+H]⁺ or [M-H]⁻).

  • Perform a product ion scan to identify the most abundant and stable fragment ions.

  • Select the most intense precursor-to-product ion transition for quantification and a second transition for confirmation.

Example MRM Transitions (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte (Quantifier) To be determinedTo be determinedTo be optimized
Analyte (Qualifier) To be determinedTo be determinedTo be optimized
Internal Standard To be determinedTo be determinedTo be optimized

4. Sample Preparation (Example for Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

  • Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.

5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

  • Use a weighted (e.g., 1/x²) linear regression for the calibration curve.

  • Quantify the analyte in the samples using the regression equation.

Experimental Workflow: LC-MS/MS Quantification

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Add Internal Standard to Sample B Protein Precipitation / SPE A->B C Centrifuge & Collect Supernatant B->C D Evaporate & Reconstitute C->D E Inject Prepared Sample D->E F UHPLC Separation E->F G ESI Ionization F->G H MRM Detection G->H I Integrate Peak Areas (Analyte & IS) H->I J Calculate Peak Area Ratios I->J K Plot Calibration Curve J->K L Quantify Analyte Concentration K->L

Caption: Workflow for quantification by LC-MS/MS.

Summary of Quantitative Data

The following tables summarize the key quantitative parameters for the described analytical methods.

Table 1: RP-HPLC-UV Method Parameters

ParameterValueReference
Column C18 (150 mm x 4.6 mm, 5 µm)[4][5]
Mobile Phase Gradient of KH₂PO₄/Methanol[4][5]
Flow Rate 0.8 mL/min[4][5]
Detection 273 nm[4][5]
Linearity Range (Typical) 1 - 100 µg/mL[6]
Correlation Coefficient (r²) ≥ 0.999[6]

Table 2: LC-MS/MS Method Parameters

ParameterValueReference
Column C18 (e.g., 50 mm x 2.1 mm, 1.8 µm)-
Mobile Phase Gradient of Water/Acetonitrile with 0.1% Formic Acid-
Ionization ESI (Positive/Negative)-
Detection Mode Multiple Reaction Monitoring (MRM)-
Linearity Range (Typical) 0.1 - 1000 ng/mL[9]
Precision (RSD) < 15%[9]

Conclusion

The analytical methods detailed in these application notes provide robust and reliable frameworks for the quantification of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether. The choice between RP-HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For routine analysis of bulk material, RP-HPLC-UV is a cost-effective and accurate method. For complex biological samples requiring high sensitivity and selectivity, LC-MS/MS is the preferred technique. Proper method development and validation are crucial to ensure data quality and regulatory compliance.

References

Application Notes and Protocols for the Analysis of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) Ether

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether is a phenolic derivative that has been isolated from natural sources such as Picrasma quassioides[1][2][3]. As a compound of interest in pharmaceutical and natural product research, robust analytical methods for its quantification and characterization are essential. This document provides detailed protocols for the analysis of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are designed for researchers, scientists, and drug development professionals.

I. High-Performance Liquid Chromatography (HPLC) Method

This section details a reverse-phase HPLC method suitable for the quantification of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether. The methodology is adapted from established procedures for structurally related compounds such as guaifenesin (B1672422) and vanillic acid[4][5][6].

Experimental Protocol: HPLC-UV

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Chromatographic Conditions:

    • A summary of the chromatographic conditions is presented in Table 1.

  • Reagent and Sample Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution Preparation: Accurately weigh and dissolve Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) ether in the diluent to prepare a stock solution of 1 mg/mL. Further dilute the stock solution to achieve working standard concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: Prepare sample solutions by dissolving the material in the diluent to an expected concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.

  • Method Validation Parameters (Illustrative):

    • Method validation should be performed according to ICH guidelines and would typically include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ)[5][7]. An example of expected performance is in Table 2.

Data Presentation

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-18.1 min: 90-10% B18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 272 nm

Table 2: Illustrative HPLC Method Validation Data

ParameterResult
Retention Time ~ 8.5 min
Linearity (R²) (1-100 µg/mL) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
LOD ~ 0.1 µg/mL
LOQ ~ 0.3 µg/mL
II. Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For higher sensitivity and selectivity, an LC-MS method is recommended. This is particularly useful for complex matrices or when trace-level quantification is required. The following protocol is based on methods for similar hydroxybenzoic acid derivatives.

Experimental Protocol: LC-MS

  • Instrumentation:

    • LC-MS system equipped with a binary pump, autosampler, column oven, and a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • The LC conditions are outlined in Table 3. A faster gradient is often employed for LC-MS analysis.

  • Mass Spectrometry Conditions:

    • The MS parameters are detailed in Table 4. These should be optimized by infusing a standard solution of the analyte.

  • Reagent and Sample Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard and Sample Preparation: Prepare as described for the HPLC method, potentially at lower concentrations due to the higher sensitivity of the MS detector.

Data Presentation

Table 3: LC Conditions for LC-MS Analysis

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 5% B1-8 min: 5-95% B8-9 min: 95% B9-9.1 min: 95-5% B9.1-12 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 4: Mass Spectrometry Conditions

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Precursor Ion [M-H]⁻ To be determined (calculated m/z 227.08)
Product Ion To be determined (fragment of precursor)
Collision Energy To be optimized

Visualizations

HPLC_LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_hplc HPLC Path cluster_lcms LC-MS Path cluster_data Data Processing Weighing Weighing of Standard/Sample Dissolving Dissolution in Diluent Weighing->Dissolving Filtering Filtration (0.45 µm) Dissolving->Filtering Injection Autosampler Injection Filtering->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection Separation->Detection UV_Detector UV Detector (272 nm) Detection->UV_Detector MS_Detector Mass Spectrometer (ESI-) Detection->MS_Detector Integration Peak Integration UV_Detector->Integration MS_Detector->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC and LC-MS analysis.

Logical_Relationship cluster_properties Chemical Properties cluster_methods Analytical Methods Analyte Glycerol-2-(3-methoxy-4- hydroxybenzoic acid) ether Structure Glycerol Ether + Vanillic Acid Moiety Analyte->Structure Chromophore Phenolic Ring (UV Absorbance) Structure->Chromophore Ionizable Carboxylic Acid (ESI Amenable) Structure->Ionizable RP_HPLC Reverse-Phase HPLC Chromophore->RP_HPLC enables UV detection LC_MS LC-MS Ionizable->LC_MS enables mass detection

Caption: Rationale for method selection.

References

Application Notes and Protocols for Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether is a phenolic derivative that can be isolated from Picrasma quassioides (D. Don) Benn.[1][2][3]. As a derivative of vanillic acid, it is anticipated to possess a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties, which are characteristic of many phenolic compounds.[4][5][6][7]. These notes provide a summary of the known effects of the closely related compound, vanillic acid, and offer detailed experimental protocols to facilitate the investigation of this compound in cell culture models.

Physicochemical Properties and Handling

PropertyValueSource
Molecular Formula C11H14O6N/A
Molecular Weight 242.23 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in DMSO, ethanol, and methanol. Limited solubility in water.General knowledge for similar compounds
Storage Store at -20°C for long-term stability. Protect from light.General laboratory practice

Stock Solution Preparation: For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.

Quantitative Data Summary (Based on Vanillic Acid)

The following tables summarize the reported biological activities of vanillic acid, which may serve as a reference for designing experiments with this compound.

Table 1: Anti-inflammatory and Antioxidant Activity of Vanillic Acid

Cell Type/ModelParameter MeasuredTreatment/StimulantEffective Concentration of Vanillic AcidResultReference
Human NeutrophilsROS GenerationfMLP5-50 µg/mLSignificant reduction in ROS levels[2][8]
Human NeutrophilsElastase-2 (ELA-2) ReleasefMLP + Cytochalasin B1-50 µg/mLSignificant downregulation of ELA-2 release[2][8]
Human NeutrophilsTNF-α SecretionLPS5-50 µg/mLSignificant suppression of TNF-α release[2]
Human NeutrophilsIL-8 SecretionLPS5-50 µg/mLSignificant suppression of IL-8 release[2]
Human PlasmaProtein GlycationIn vitro assayIC50: 46.4 µg/mLPotent inhibition of advanced glycation end-product (AGE) formation[2]
Human PlasmaTyrosine NitrationPeroxynitrite1-50 µg/mL27-51% reduction in 3-nitrotyrosine (B3424624) formation[2]
Human PlasmaThiol OxidationPeroxynitrite1-50 µg/mL42-50% inhibition of thiol oxidation[2]

Table 2: Anticancer Activity of Vanillic Acid

Cell LineAssayTreatment DurationIC50 ValueResultReference
HepG2 (Hepatocellular Carcinoma)Cell Viability48 hours634.3 µg/mLDose-dependent suppression of cell proliferation[9]
KKU-100 (Cholangiocarcinoma)Cell Viability72 hours1508 µg/mLDose-dependent suppression of cell proliferation[9]
HCT116 (Colon Cancer)Cell Cycle AnalysisNot specifiedNot specifiedInduction of G1 phase arrest[10][11]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity by MTT Assay

This protocol is designed to determine the effect of this compound on the viability and proliferation of adherent cancer cell lines.

Materials:

  • Target cancer cell line (e.g., HCT116, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from a stock solution in complete growth medium. Aspirate the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration to determine the IC50 value.

Protocol 2: Measurement of Reactive Oxygen Species (ROS) Production

This protocol measures the intracellular ROS-scavenging activity of this compound in a cell-based assay using the DCFH-DA probe.

Materials:

  • Human neutrophils or a relevant cell line (e.g., RAW 264.7 macrophages)

  • This compound

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • Phorbol 12-myristate 13-acetate (PMA) or another ROS inducer

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader (Ex/Em: 485/535 nm)

Procedure:

  • Cell Preparation: Isolate human neutrophils or culture the chosen cell line to the desired confluency. Harvest and resuspend the cells in HBSS at a concentration of 1 x 10^6 cells/mL.

  • DCFH-DA Loading: Add DCFH-DA to the cell suspension to a final concentration of 10 µM. Incubate for 30 minutes at 37°C in the dark.

  • Washing: Centrifuge the cells, discard the supernatant, and wash twice with HBSS to remove excess probe. Resuspend the cells in HBSS.

  • Compound Treatment: Seed 100 µL of the DCFH-DA-loaded cell suspension into a 96-well black plate. Add 50 µL of various concentrations of this compound and incubate for 1 hour at 37°C.

  • ROS Induction: Add 50 µL of PMA (or another inducer) to a final concentration that elicits a robust ROS response. Include a positive control (inducer only) and a negative control (cells only).

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity every 5 minutes for 1-2 hours using a microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Calculate the rate of fluorescence increase or the endpoint fluorescence. Compare the values from the compound-treated wells to the positive control to determine the percentage of ROS inhibition.

Protocol 3: Analysis of Cytokine Secretion by ELISA

This protocol details the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-8) secreted by cells in response to an inflammatory stimulus, and the modulatory effect of this compound.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1)

  • This compound

  • Lipopolysaccharide (LPS)

  • Complete growth medium

  • 24-well cell culture plates

  • ELISA kits for TNF-α and IL-8

  • Microplate reader for ELISA

Procedure:

  • Cell Seeding: Seed cells (e.g., 5 x 10^5 cells/well) in a 24-well plate and allow them to adhere or stabilize for 24 hours. For THP-1 cells, differentiate into macrophages using PMA for 48-72 hours prior to the experiment.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before stimulation.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the cell culture supernatants. Store at -80°C until analysis.

  • ELISA: Perform the ELISA for TNF-α and IL-8 according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve from the standards provided in the kit. Calculate the concentration of each cytokine in the samples. Determine the percentage of inhibition of cytokine secretion by comparing the compound-treated groups to the LPS-only control.

Signaling Pathways and Mechanisms of Action (Hypothesized)

Based on the known activities of vanillic acid, this compound may modulate several key signaling pathways involved in inflammation, oxidative stress, and cancer progression. Experimental validation is required to confirm these potential mechanisms.

Potential Anti-inflammatory and Antioxidant Signaling

Vanillic acid has been shown to inhibit the NF-κB pathway, a central regulator of inflammation.[5][12][13]. It may also activate the AMPK signaling pathway, which can lead to the upregulation of antioxidant defenses.[3][12].

G compound Glycerol-2-(3-methoxy-4- hydroxybenzoicacid)ether ampk AMPK compound->ampk Activates (?) nfkb NF-κB Pathway compound->nfkb Inhibits (?) ros Oxidative Stress (ROS) ros->nfkb Activates inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) inflammatory_stimuli->nfkb Activates antioxidant_response Antioxidant Response (e.g., Nrf2, HO-1) ampk->antioxidant_response Upregulates proinflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-8) nfkb->proinflammatory_cytokines Induces antioxidant_response->ros Reduces

Caption: Hypothesized anti-inflammatory and antioxidant signaling pathways.

Potential Anticancer Signaling

In cancer cells, vanillic acid has been reported to inhibit the mTOR and Raf/MEK/ERK pathways, which are critical for cell proliferation and survival.[9][10][11]. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

G compound Glycerol-2-(3-methoxy-4- hydroxybenzoicacid)ether raf_mek_erk Raf/MEK/ERK Pathway compound->raf_mek_erk Inhibits (?) mtor mTOR Pathway compound->mtor Inhibits (?) growth_factors Growth Factors receptor Receptor Tyrosine Kinases growth_factors->receptor pi3k_akt PI3K/AKT Pathway receptor->pi3k_akt receptor->raf_mek_erk pi3k_akt->mtor Activates proliferation Cell Proliferation & Survival raf_mek_erk->proliferation Promotes apoptosis Apoptosis raf_mek_erk->apoptosis Inhibits mtor->proliferation Promotes mtor->apoptosis Inhibits G start Stock Solution Preparation (in DMSO) cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity antioxidant Antioxidant Activity Assays (e.g., ROS Measurement) cytotoxicity->antioxidant Select non-toxic concentrations anti_inflammatory Anti-inflammatory Assays (e.g., Cytokine ELISA) cytotoxicity->anti_inflammatory Select non-toxic concentrations mechanism Mechanism of Action Studies (Western Blot, qPCR for signaling pathways) antioxidant->mechanism anti_inflammatory->mechanism conclusion Data Analysis and Conclusion mechanism->conclusion

References

Application Notes & Protocols: Establishing Novel Phenolic Compounds as Standards for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Case Study Framework Using "Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether"

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phytochemical analysis is a cornerstone of natural product research and drug development. The accurate quantification of bioactive compounds in complex plant extracts relies on the availability of well-characterized analytical standards. While many common phytochemicals have established standards, researchers often isolate novel compounds with therapeutic potential. This document provides a comprehensive guide to establishing a newly isolated phenolic compound, exemplified by "this compound," as a reference standard for phytochemical analysis.

"this compound" is a phenolic derivative that can be isolated from Picrasma quassioides. Although not currently established as a widely available analytical standard, its structural class is of interest in phytochemical research. These application notes will outline the necessary steps for its qualification and use in quantitative analysis.

Section 1: Qualification of a Novel Phytochemical Standard

Before a novel compound can be used as an analytical standard, its identity, purity, and stability must be rigorously determined. This qualification process ensures the reliability and accuracy of subsequent quantitative analyses.

1.1. Identity Confirmation

The unequivocal structural identification of the candidate standard is the first critical step. A combination of spectroscopic techniques should be employed:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for elucidating the chemical structure, including the connectivity of atoms and stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, which helps in confirming the elemental composition.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about functional groups and the chromophoric system of the molecule, respectively.

1.2. Purity Assessment

The purity of a reference standard is a critical parameter that directly impacts the accuracy of quantitative measurements. A multi-method approach is recommended for a comprehensive purity assessment.

Table 1: Typical Purity Assessment Data for a Novel Phenolic Standard

ParameterMethodTypical Acceptance CriteriaPurpose
Chromatographic Purity High-Performance Liquid Chromatography (HPLC) with UV or MS detection> 98%To quantify the main compound and detect the presence of structurally related impurities.
Residual Solvents Gas Chromatography (GC) with FID or MS detection< 0.5% total solventsTo quantify volatile organic compounds remaining from the isolation and purification process.
Water Content Karl Fischer Titration< 1.0%To determine the amount of water present, which can affect the true concentration of the standard.
Inorganic Impurities Sulfated Ash Test< 0.1%To quantify non-volatile inorganic impurities.
Potency (by qNMR) Quantitative NMR (qNMR)> 98% (on an anhydrous basis)An absolute quantification method to determine the exact amount of the pure compound in the material.[1]

1.3. Stability Studies

Stability studies are crucial to define the appropriate storage conditions and shelf-life of the new standard.

Table 2: Stability Study Protocol for a Novel Phenolic Standard

ConditionDurationTesting IntervalsParameters to Monitor
Long-term Storage 24 months0, 3, 6, 9, 12, 18, 24 monthsAppearance, Purity (HPLC), Water Content
(-20°C, protected from light)
Accelerated Storage 6 months0, 1, 3, 6 monthsAppearance, Purity (HPLC), Degradation products
(40°C / 75% RH)
Solution Stability 7 days0, 1, 3, 7 daysPurity (HPLC) of a stock solution stored at 4°C and room temp.

Section 2: Protocols for Quantitative Analysis using the Newly Qualified Standard

Once "this compound" is qualified as a reference standard, it can be used to develop and validate an analytical method for its quantification in plant extracts. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

2.1. General Experimental Workflow for Quantification

The following diagram illustrates the typical workflow for quantifying a target analyte in a plant extract using a newly established standard.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification plant Plant Material extract Extraction & Filtration plant->extract sample_analysis Sample Analysis extract->sample_analysis standard_prep Standard Stock Solution Preparation calibration Calibration Curve Generation standard_prep->calibration hplc HPLC-UV/MS Analysis peak Peak Integration hplc->peak quant Quantification peak->quant report Reporting Results quant->report

Caption: General workflow for phytochemical quantification.

2.2. Protocol for HPLC Method Development and Validation

Objective: To develop and validate a precise, accurate, and robust HPLC method for the quantification of "this compound" in a plant matrix.

Materials and Reagents:

  • Qualified "this compound" reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or phosphoric acid (for mobile phase pH adjustment)

  • Plant extract suspected to contain the analyte

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Protocol Steps:

  • Method Development:

    • Wavelength Selection: Determine the maximum absorption wavelength (λmax) of the standard using the DAD.

    • Mobile Phase Optimization: Start with a gradient of water (with 0.1% formic acid) and acetonitrile. Adjust the gradient to achieve a good peak shape and resolution from other components in the plant extract.

    • Column Temperature: Typically set to 25-30°C.

    • Flow Rate: Typically 1.0 mL/min.

  • Method Validation: The method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.

    Table 3: HPLC Method Validation Parameters

ParameterProtocolAcceptance Criteria
Specificity Inject blank, standard, and plant extract. Compare chromatograms.No interfering peaks at the retention time of the analyte.
Linearity Prepare a 5-7 point calibration curve with the standard (e.g., 1-100 µg/mL).Correlation coefficient (r²) > 0.999.
Accuracy Spike a known amount of standard into the plant extract at 3 concentration levels (e.g., 80%, 100%, 120%).Recovery between 98-102%.
Precision Repeatability: 6 injections of the same standard.Intermediate Precision: Analysis on different days by different analysts.Relative Standard Deviation (RSD) < 2%.
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N) of 3:1.To be determined.
Limit of Quantification (LOQ) Based on signal-to-noise ratio (S/N) of 10:1.To be determined.
Robustness Introduce small variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C).RSD < 2% for peak area and retention time.

Section 3: Application in Drug Development - Biological Context

Phenolic compounds are known to modulate various cellular signaling pathways, which is often the basis for their therapeutic effects.[2][3] Understanding these interactions is crucial for drug development professionals. While the specific pathways affected by "this compound" would need to be determined experimentally, we can illustrate a common pathway influenced by many phenolic compounds: the NF-κB signaling pathway, which is central to inflammation.

3.1. Representative Signaling Pathway: NF-κB Inhibition by Phenolic Compounds

G cluster_pathway NF-κB Signaling Pathway stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase activates phenolic Phenolic Compound (e.g., Glycerol-2-ether) phenolic->ikb_kinase inhibits ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB (p50/p65) ikb_kinase->nfkb releases ikb->nfkb sequesters nfkb_active Active NF-κB nfkb->nfkb_active translocates nucleus Nucleus nfkb_active->nucleus gene Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) nucleus->gene activates

Caption: Inhibition of the NF-κB pathway by phenolic compounds.

This diagram illustrates how a phenolic compound could inhibit the IKK complex, preventing the degradation of IκBα and thus sequestering NF-κB in the cytoplasm. This would block the transcription of pro-inflammatory genes, providing a potential mechanism for anti-inflammatory activity.

The establishment of "this compound" or any novel phytochemical as a reference standard is a meticulous process that requires comprehensive characterization and validation. By following the protocols and frameworks outlined in these application notes, researchers can ensure the generation of high-quality, reproducible data. This, in turn, is essential for advancing our understanding of the therapeutic potential of novel natural products and accelerating the drug development pipeline.

References

Application Notes and Protocols: Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether is a phenolic derivative that has been isolated from the plant Picrasma quassioides (D. Don) Benn.[1][2][3][4] As a relatively unstudied natural product, its full pharmacological potential remains to be elucidated. Structurally, it is an ether-linked conjugate of glycerol (B35011) and vanillic acid (3-methoxy-4-hydroxybenzoic acid). This unique structure suggests that its biological activities may derive from the properties of its constituent moieties.

Vanillic acid is a well-documented phenolic compound with a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and potential anticancer effects.[5][6][7][8] Its mechanisms of action often involve the modulation of key signaling pathways related to inflammation and oxidative stress, such as NF-κB, PI3K/Akt, and AMPK.[6][9][10] Glycerol ethers, as a class, are known for their antimicrobial, hematopoietic, and immunostimulating properties.[11][12]

These application notes provide a theoretical framework and detailed experimental protocols for researchers to investigate the potential of this compound in drug discovery. The proposed applications and methodologies are based on the known bioactivities of vanillic acid and glycerol ethers.

Proposed Pharmacological Applications

  • Antioxidant Therapy: Leveraging the phenolic hydroxyl group of the vanillic acid moiety, the compound is hypothesized to act as a potent free radical scavenger. This could be beneficial in conditions associated with high oxidative stress.

  • Anti-inflammatory Agent: Based on the known anti-inflammatory properties of vanillic acid, the compound may inhibit key inflammatory mediators and pathways, making it a candidate for treating inflammatory diseases.[7][8]

  • Anticancer Drug Discovery: Vanillic acid has been shown to suppress signaling pathways crucial for cancer cell proliferation and angiogenesis, such as the mTOR and Raf/MEK/ERK pathways.[13] this compound may exhibit similar cytotoxic or cytostatic effects on cancer cells.

  • Antimicrobial Agent: The glycerol ether linkage suggests potential antimicrobial activity against various pathogens, a known characteristic of this class of compounds.[11]

Hypothesized Signaling Pathways

The following diagrams illustrate potential signaling pathways that this compound might modulate, based on evidence from studies on vanillic acid.

G1 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR4) IKK IKK Receptor->IKK Compound Glycerol-2-(vanillic acid)ether Compound->IKK Inhibition IkB_NFkB IκBα-NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα degradation DNA DNA NFkB_nuc->DNA Binds to promoter Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Cytokines Transcription

Hypothesized Inhibition of the NF-κB Inflammatory Pathway.

G2 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K Compound Glycerol-2-(vanillic acid)ether Akt Akt Compound->Akt Inhibition mTOR mTOR Compound->mTOR Inhibition PI3K->Akt Activates Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Activates Protein_Synth Protein Synthesis (Proliferation) p70S6K->Protein_Synth

Hypothesized Modulation of the PI3K/Akt/mTOR Survival Pathway.

Quantitative Data Summary

As there is no published quantitative data for this compound, the following tables are provided as templates for data organization. For illustrative purposes, example data for the related compound, vanillic acid, is included and clearly marked.

Table 1: In Vitro Antioxidant Activity

Assay Type Test Compound Positive Control IC₅₀ (µg/mL) Reference
DPPH Radical Scavenging Glycerol-2-(vanillic acid)ether Ascorbic Acid Data to be determined -
ABTS Radical Scavenging Glycerol-2-(vanillic acid)ether Trolox Data to be determined -

| Example Data | Vanillic Acid | Ascorbic Acid | ~15 µg/mL | Illustrative |

Table 2: In Vitro Anti-inflammatory Activity

Assay Type Cell Line Test Compound Positive Control IC₅₀ (µM) Reference
NO Production Inhibition RAW 264.7 Glycerol-2-(vanillic acid)ether L-NAME Data to be determined -
Albumin Denaturation - Glycerol-2-(vanillic acid)ether Diclofenac Sodium Data to be determined -

| Example Data | RAW 264.7 | Vanillic Acid | L-NAME | ~50 µM | Illustrative |

Table 3: In Vitro Cytotoxicity

Cell Line Test Compound Positive Control IC₅₀ (µM) Reference
HCT116 (Colon Cancer) Glycerol-2-(vanillic acid)ether Doxorubicin Data to be determined -
MCF-7 (Breast Cancer) Glycerol-2-(vanillic acid)ether Doxorubicin Data to be determined -

| Example Data | HCT116 | Vanillic Acid | Doxorubicin | ~200 µM | Illustrative |

Table 4: Antimicrobial Activity

Microorganism Test Compound Positive Control MIC (µg/mL) Reference
Staphylococcus aureus Glycerol-2-(vanillic acid)ether Vancomycin Data to be determined -
Escherichia coli Glycerol-2-(vanillic acid)ether Gentamicin Data to be determined -

| Candida albicans | Glycerol-2-(vanillic acid)ether | Fluconazole | Data to be determined | - |

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol measures the capacity of the test compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[14][15]

G3 cluster_prep Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis A1 Prepare stock solution of Glycerol-2-(vanillic acid)ether in Methanol (B129727) (e.g., 1 mg/mL) A2 Perform serial dilutions to obtain a range of concentrations A1->A2 B1 Add 100 µL of each sample dilution to respective wells A2->B1 A3 Prepare 0.1 mM DPPH solution in Methanol B2 Add 100 µL of DPPH solution to all wells A3->B2 A4 Prepare positive control (e.g., Ascorbic Acid) B1->B2 B3 Incubate in the dark at room temperature for 30 min B2->B3 B4 Measure absorbance at 517 nm using a microplate reader B3->B4 C1 Calculate % Scavenging Activity: [(A_control - A_sample) / A_control] x 100 C2 Plot % Scavenging vs. Concentration C1->C2 C3 Determine IC₅₀ value from the curve C2->C3

Experimental Workflow for the DPPH Antioxidant Assay.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (Spectroscopic grade)

  • Ascorbic acid or Trolox (Positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of the test compound in methanol.

    • Create a series of dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL) from the stock solution.

    • Prepare a 0.1 mM working solution of DPPH in methanol. Keep this solution protected from light.

    • Prepare a stock solution of the positive control (e.g., Ascorbic Acid) and dilute similarly.

  • Assay Execution:

    • To the wells of a 96-well plate, add 100 µL of each concentration of the test compound, positive control, or methanol (for the blank control).

    • Add 100 µL of the DPPH working solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at 517 nm.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage of scavenging against the concentration of the test compound and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

This protocol assesses the effect of the test compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and cytotoxicity.[1][5][16]

G4 cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A1 Seed cancer cells (e.g., HCT116) in a 96-well plate A2 Incubate for 24 hours to allow attachment A1->A2 B1 Treat cells with various concentrations of the test compound A2->B1 B3 Incubate for 24, 48, or 72 hours B1->B3 B2 Include wells for untreated control and vehicle control C1 Add MTT reagent (5 mg/mL) to each well B3->C1 C2 Incubate for 3-4 hours at 37°C C1->C2 C3 Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals C2->C3 C4 Measure absorbance at 570 nm C3->C4 D1 Calculate % Cell Viability: [(A_sample / A_control)] x 100 D2 Plot % Viability vs. Concentration D1->D2 D3 Determine IC₅₀ value from the curve D2->D3

Experimental Workflow for the MTT Cell Viability Assay.

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • CO₂ incubator, microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of medium containing the test compound at various concentrations. Include untreated and vehicle-only controls.

    • Incubate for the desired period (e.g., 48 hours).

  • MTT Reaction:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Data Acquisition:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot cell viability against compound concentration to determine the IC₅₀ value.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18][19][20]

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • This compound

  • Standard antibiotic (Positive control)

  • Sterile 96-well microplates

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound.

    • In a 96-well plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of the stock solution to the first column of wells, creating a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column.

  • Inoculation:

    • Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 50 µL of the adjusted inoculum to each well. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Interpretation:

    • Visually inspect the wells for turbidity (microbial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth. An optional indicator like resazurin (B115843) can be used to aid visualization.

References

Application Notes and Protocols for Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether, a phenolic derivative isolated from Picrasma quassioides, is a promising candidate for investigation in various biological assays due to its structural components: vanillic acid and glycerol (B35011).[1][2][3] Vanillic acid, a well-studied dietary phenolic compound, exhibits a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5][6][7][8] The glycerol backbone may enhance the solubility and bioavailability of the active vanillic acid moiety. These application notes provide detailed protocols for assessing the biological potential of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether in key therapeutic areas.

Potential Biological Activities and Applications

Based on the known properties of vanillic acid, Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether is hypothesized to be a valuable compound for screening in the following areas:

  • Antioxidant: To mitigate cellular damage caused by reactive oxygen species (ROS).[4][9]

  • Anti-inflammatory: For the development of novel treatments for inflammatory conditions.[4][9][10]

  • Antimicrobial: As a potential agent against various pathogens.[5][6][7]

  • Neuroprotective: For the investigation of therapies against neurodegenerative diseases.[8]

Data Presentation: Summary of Anticipated Quantitative Data

The following table outlines the expected quantitative data from the described experimental protocols.

Assay TypeExperimentKey Parameters MeasuredExpected Outcome with Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether
Antioxidant DPPH Radical Scavenging AssayIC50 (µg/mL or µM)Dose-dependent increase in radical scavenging activity
ABTS Radical Scavenging AssayTrolox Equivalent Antioxidant Capacity (TEAC)Increased TEAC value with higher concentrations
Anti-inflammatory Nitric Oxide (NO) Production Assay in MacrophagesIC50 (µg/mL or µM) for NO inhibitionReduction in LPS-induced NO production
Pro-inflammatory Cytokine (TNF-α, IL-6) QuantificationPercentage inhibition of cytokine secretionDecreased levels of TNF-α and IL-6 in cell culture supernatants
Antimicrobial Minimum Inhibitory Concentration (MIC) AssayMIC (µg/mL) against various bacterial/fungal strainsLow MIC values indicating potent antimicrobial activity
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) AssayMBC/MFC (µg/mL)Low MBC/MFC values indicating cidal activity

Experimental Protocols

Antioxidant Activity Assays

a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

  • Materials:

    • Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether

    • DPPH solution (0.1 mM in methanol)

    • Ascorbic acid (positive control)

    • Methanol (B129727)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare a stock solution of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether in a suitable solvent (e.g., DMSO or methanol).

    • Prepare serial dilutions of the compound and ascorbic acid in methanol to achieve a range of concentrations.

    • To each well of a 96-well plate, add 100 µL of the sample or standard solution.

    • Add 100 µL of 0.1 mM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

b. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation.

  • Materials:

    • Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether

    • ABTS solution (7 mM)

    • Potassium persulfate solution (2.45 mM)

    • Trolox (positive control)

    • Phosphate Buffered Saline (PBS)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS radical solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

    • Prepare serial dilutions of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether and Trolox.

    • Add 10 µL of the sample or standard to a 96-well plate.

    • Add 190 µL of the diluted ABTS solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Activity Assay

a. Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages

This assay determines the inhibitory effect of the compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Materials:

    • Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether

    • RAW 264.7 macrophage cell line

    • Lipopolysaccharide (LPS)

    • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

    • Dexamethasone (B1670325) (positive control)

    • DMEM cell culture medium supplemented with 10% FBS

    • 96-well cell culture plate

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether or dexamethasone for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite (B80452) concentration from a sodium nitrite standard curve.

    • Calculate the percentage of NO inhibition and the IC50 value.

Antimicrobial Activity Assay

a. Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Fungal strains (e.g., Candida albicans)

    • Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

    • 96-well microplate

    • Standard antibiotics (e.g., ampicillin, fluconazole)

  • Protocol:

    • Prepare a stock solution of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether.

    • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

    • Prepare a microbial inoculum adjusted to a 0.5 McFarland standard.

    • Add the microbial inoculum to each well.

    • Include a positive control (broth with inoculum) and a negative control (broth only).

    • Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_assays Biological Assays cluster_data Data Analysis Compound Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether Stock Solution SerialDilutions Serial Dilutions Compound->SerialDilutions Antioxidant Antioxidant Assays (DPPH, ABTS) SerialDilutions->Antioxidant AntiInflammatory Anti-inflammatory Assay (NO Production) SerialDilutions->AntiInflammatory Antimicrobial Antimicrobial Assay (MIC) SerialDilutions->Antimicrobial Absorbance Absorbance/Growth Measurement Antioxidant->Absorbance AntiInflammatory->Absorbance Antimicrobial->Absorbance Calculation IC50 / MIC Calculation Absorbance->Calculation Results Results Interpretation Calculation->Results

Caption: Experimental workflow for biological evaluation.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway IKK IKK IkB IκBα IKK->IkB -| NFkB NF-κB (p65/p50) IkB->NFkB -| NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus iNOS iNOS NFkB_nucleus->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->Cytokines NO Nitric Oxide (NO) iNOS->NO Compound Glycerol-2-(3-methoxy- 4-hydroxybenzoic acid)ether Compound->IKK -|

Caption: Postulated anti-inflammatory signaling pathway.

References

Application Notes and Protocols for the Extraction of Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether from Picrasma quassioides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether, a phenolic derivative, has been identified and isolated from the stems of Picrasma quassioides (D. Don) Benn., a plant belonging to the Simaroubaceae family.[1] This document provides detailed application notes and experimental protocols for the extraction, isolation, and preliminary biological evaluation of this compound. The methodologies described are based on the findings reported in the scientific literature, particularly the work of Xu et al. (2021) in their paper "Picraquanines A–C, three new phenolic derivatives from the stems of Picrasma quassioides".[1][2][3]

Picrasma quassioides has a history of use in traditional medicine for treating various ailments, and its phytochemical composition is rich in alkaloids, quassinoids, and other bioactive compounds.[4] The isolation of this compound expands the chemical inventory of this plant and opens avenues for further pharmacological investigation.

Data Presentation

The following table summarizes the key parameters and findings related to the extraction and biological activity of phenolic derivatives from Picrasma quassioides, based on available literature.

ParameterDetailsReference
Plant Material Stems of Picrasma quassioides (D. Don) Benn.Xu et al., 2021[2][3]
Target Compound This compoundXu et al., 2021[1][2]
Extraction Solvent Alcohol (e.g., 95% Ethanol)Inferred from similar studies[5]
Purification Method Chromatographic techniques (e.g., silica (B1680970) gel column chromatography, preparative HPLC)Inferred from standard phytochemical isolation procedures
Biological Activity Nitric oxide (NO) inhibitory effects against LPS-stimulated RAW 264.7 cellsXu et al., 2021[2][3]
Activity Outcome No significant inhibitory effects observed (IC50 > 100 μM)Xu et al., 2021[2][3]

Experimental Protocols

The following protocols are detailed methodologies for the extraction and purification of this compound from the stems of Picrasma quassioides.

Protocol 1: Plant Material Preparation and Extraction
  • Plant Material Collection and Preparation:

    • Collect fresh stems of Picrasma quassioides.

    • Wash the stems thoroughly with distilled water to remove any dirt and contaminants.

    • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until constant weight is achieved.

    • Grind the dried stems into a coarse powder using a mechanical grinder.

  • Solvent Extraction:

    • Weigh the powdered plant material.

    • Macerate the powder in 95% ethanol (B145695) at a solid-to-solvent ratio of 1:10 (w/v) at room temperature for 72 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude alcohol extract.

Protocol 2: Purification of this compound

This protocol involves a multi-step chromatographic separation of the crude extract.

  • Fractionation of the Crude Extract:

    • Suspend the crude alcohol extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

    • Concentrate each fraction using a rotary evaporator. The target phenolic derivatives are expected to be in the more polar fractions (e.g., ethyl acetate and n-butanol).

  • Silica Gel Column Chromatography:

    • Subject the ethyl acetate fraction to column chromatography on a silica gel (100-200 mesh) column.

    • Elute the column with a gradient solvent system of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol (B129727).

    • Collect fractions of 50-100 mL and monitor the separation by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing under UV light (254 nm and 365 nm) and/or by spraying with a suitable chromogenic agent (e.g., vanillin-sulfuric acid reagent).

    • Pool the fractions showing similar TLC profiles.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Further purify the fractions containing the target compound using a preparative HPLC system equipped with a C18 column.

    • Use a mobile phase consisting of a gradient of methanol and water (or acetonitrile (B52724) and water), with or without a small percentage of formic acid to improve peak shape.

    • Monitor the elution at a suitable UV wavelength (e.g., 280 nm).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

  • Structure Elucidation:

    • Confirm the structure of the isolated compound using spectroscopic methods such as Infrared (IR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, HSQC, HMBC, and ¹H-¹H COSY).[2][3]

Mandatory Visualizations

Extraction_Workflow Plant_Material Dried, powdered stems of Picrasma quassioides Extraction Maceration with 95% Ethanol Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Crude_Extract Crude Alcohol Extract Concentration->Crude_Extract Partitioning Solvent-Solvent Partitioning (n-hexane, EtOAc, n-BuOH) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Column_Chromatography Silica Gel Column Chromatography EtOAc_Fraction->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Purified_Compound Glycerol-2-(3-methoxy-4- hydroxybenzoicacid)ether Prep_HPLC->Purified_Compound Structure_Elucidation Spectroscopic Analysis (NMR, MS, IR) Purified_Compound->Structure_Elucidation

Caption: Workflow for the extraction and purification of this compound.

Biological_Activity_Test Compound Purified Compound Treatment Treatment with Compound Compound->Treatment Cell_Culture RAW 264.7 Macrophage Cell Culture LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation LPS_Stimulation->Treatment NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Treatment->NO_Assay Data_Analysis IC50 Determination NO_Assay->Data_Analysis

Caption: Experimental workflow for testing the NO inhibitory activity of the purified compound.

Signaling Pathway

Based on the initial biological screening reported by Xu et al. (2021), this compound did not show significant inhibitory activity on the nitric oxide production pathway in LPS-stimulated RAW 264.7 cells.[2][3] The canonical pathway for LPS-induced NO production is depicted below for reference. Further research is required to explore other potential biological activities and signaling pathways that may be modulated by this compound.

LPS_NO_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus iNOS_Gene iNOS Gene Transcription Nucleus->iNOS_Gene iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO catalyzes L_Arginine L-Arginine L_Arginine->NO

Caption: Simplified signaling pathway of LPS-induced nitric oxide (NO) production in macrophages.

References

Application Notes and Protocols for the Purification of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether, a phenolic derivative that can be isolated from Picrasma quassioides (D. Don) Benn.[1] The following methods are designed to yield a high-purity compound suitable for research, and drug development applications. The protocols cover purification from both synthetic reaction mixtures and natural product extracts.

Purification Strategies Overview

The purification of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether can be approached using several techniques, depending on the starting material and the scale of the purification. The primary methods include:

  • Flash Column Chromatography: Ideal for the purification of multi-gram quantities from a synthetic reaction mixture.

  • Preparative High-Performance Liquid Chromatography (HPLC): Suitable for obtaining highly pure material, especially for final polishing steps or for the purification of smaller quantities.

  • Recrystallization: A potential method for final purification, particularly if a suitable solvent system can be identified.

For isolation from natural product extracts, a multi-step approach involving initial extraction followed by chromatographic separation is typically employed.

Data Presentation: Comparison of Purification Methods

The following table summarizes the expected outcomes for each purification method. The data presented are representative and may vary based on the specific conditions of the crude material and the experimental setup.

Purification MethodStationary PhaseMobile Phase / SolventTypical PurityTypical YieldThroughput
Flash Column Chromatography Silica (B1680970) GelHexane:Ethyl Acetate (B1210297) Gradient>95%60-80%High
Preparative HPLC C18 Reverse PhaseAcetonitrile:Water with 0.1% Formic Acid>99%70-90%Low to Medium
Recrystallization N/AEthanol:Water or Ethyl Acetate:Hexane>98%50-70%Medium to High
Natural Product Isolation Silica Gel & Sephadex LH-20Stepwise Gradient Elution>98%VariableLow

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for the purification of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether from a crude synthetic reaction mixture.

Materials and Equipment:

  • Crude Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate (B83412) stain

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the initial mobile phase. Adsorb the dissolved sample onto a small amount of silica gel and dry it under vacuum.

  • Column Packing (Wet Packing):

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pour the slurry into the chromatography column and allow the solvent to drain, ensuring even packing without air bubbles.

    • Add a thin layer of sand on top of the silica bed.

  • Loading the Sample: Carefully load the dried, silica-adsorbed sample onto the top of the column.

  • Elution:

    • Begin elution with the initial mobile phase (95:5 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is:

      • 95:5 Hexane:Ethyl Acetate (2 column volumes)

      • 90:10 Hexane:Ethyl Acetate (5 column volumes)

      • 80:20 Hexane:Ethyl Acetate (5 column volumes)

      • 70:30 Hexane:Ethyl Acetate (until the product elutes)

  • Fraction Collection and Analysis:

    • Collect fractions of appropriate volume.

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

    • Visualize the TLC plates under a UV lamp and/or by staining with potassium permanganate.

  • Product Isolation: Combine the pure fractions, as determined by TLC, and remove the solvent using a rotary evaporator to yield the purified Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether.

Protocol 2: Purification by Preparative HPLC

This protocol is suitable for the final purification step to achieve high purity or for small-scale purifications.

Materials and Equipment:

  • Partially purified Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Preparative HPLC system with a UV detector

  • Preparative C18 reverse-phase column (e.g., 10 µm, 250 x 21.2 mm)

  • Fraction collector

  • Lyophilizer or rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the sample in a minimal amount of the initial mobile phase (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid). Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase preparative column.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient would be to start with a low percentage of B and gradually increase it. For example, 30% to 70% B over 30 minutes.

    • Flow Rate: Dependent on the column dimensions, typically 10-20 mL/min for a 21.2 mm ID column.

    • Detection: UV at 254 nm and 280 nm.

  • Injection and Fraction Collection: Inject the prepared sample onto the column and collect fractions corresponding to the peak of interest.

  • Product Isolation: Combine the pure fractions and remove the solvents. If the mobile phase is volatile, a rotary evaporator can be used. For aqueous mobile phases, lyophilization is preferred to obtain a fluffy, solid product.

Protocol 3: Purification by Recrystallization

This method is contingent on finding a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Materials and Equipment:

  • Crude or partially purified Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether

  • Recrystallization solvents (e.g., ethanol, water, ethyl acetate, hexane)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Ice bath

  • Büchner funnel and flask

  • Vacuum source

Procedure:

  • Solvent Selection:

    • Test the solubility of a small amount of the compound in various solvents at room temperature and upon heating.

    • A good solvent system will dissolve the compound when hot but lead to crystal formation upon cooling. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of the chosen hot solvent (or the "good" solvent of a two-solvent pair).

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes. The charcoal is then removed by hot filtration.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • If using a two-solvent system, add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_chromatography Flash Column Chromatography cluster_analysis Analysis and Isolation crude_sample Crude Sample dissolve Dissolve in Minimum Solvent crude_sample->dissolve adsorb Adsorb on Silica Gel dissolve->adsorb load_sample Load Sample adsorb->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Gradient Elution (Hexane:Ethyl Acetate) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis TLC Analysis collect_fractions->tlc_analysis pool_fractions Pool Pure Fractions tlc_analysis->pool_fractions evaporate Solvent Evaporation pool_fractions->evaporate pure_product Pure Product evaporate->pure_product

hplc_workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_isolation Product Isolation sample Partially Purified Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject onto C18 Column filter->inject gradient_elution Gradient Elution (Acetonitrile:Water) inject->gradient_elution fraction_collection Collect Fractions gradient_elution->fraction_collection pool_fractions Pool Pure Fractions fraction_collection->pool_fractions solvent_removal Solvent Removal (Lyophilization/Evaporation) pool_fractions->solvent_removal high_purity_product High Purity Product solvent_removal->high_purity_product

recrystallization_workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation crude_product Crude/Partially Pure Product add_solvent Add Minimal Hot Solvent crude_product->add_solvent dissolve Complete Dissolution add_solvent->dissolve cool_slowly Slow Cooling to RT dissolve->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath crystal_formation Crystal Formation ice_bath->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry Dry Under Vacuum wash_crystals->dry purified_crystals Purified Crystals dry->purified_crystals

References

Application Notes and Protocols: Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether is a phenolic derivative that can be isolated from Picrasma quassioides (D. Don) Benn.[1] While direct studies on the enzyme inhibition properties of this specific molecule are not extensively documented, its structural components, particularly the vanillic acid (3-methoxy-4-hydroxybenzoic acid) moiety, suggest a potential for biological activity. Vanillic acid itself has demonstrated various pharmacological effects, including the modulation of xenobiotic-metabolizing enzymes and inhibitory activity against enzymes like urease.[2]

This document provides a detailed, hypothetical protocol for evaluating the enzyme inhibitory potential of this compound, using a jack bean urease inhibition assay as a primary example. This application note is intended to serve as a foundational guide for researchers interested in exploring the bioactivity of this and similar compounds.

Potential Areas of Application

Based on the known activities of its vanillic acid component, this compound could be investigated as a potential inhibitor in several enzymatic pathways, including:

  • Urease Inhibition: Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori and contributes to the formation of infectious urinary stones.[2] Vanillic acid has been shown to inhibit urease activity, suggesting that its glycerol (B35011) ether derivative may also possess this capability.[2]

  • Modulation of Xenobiotic-Metabolizing Enzymes: Vanillic acid can influence the activity of enzymes involved in the metabolism of foreign compounds. This suggests a potential role for this compound in drug metabolism studies and as a modulator of drug efficacy and toxicity.

Hypothetical Enzyme Inhibition Data

The following table presents illustrative data on the inhibitory activity of this compound against jack bean urease. Note: This data is hypothetical and for demonstration purposes only.

CompoundTarget EnzymeIC50 (µM)Inhibition Type
This compoundJack Bean Urease45.2Competitive
Vanillic Acid (for comparison)Jack Bean Urease78.5Competitive
Thiourea (B124793) (Positive Control)Jack Bean Urease22.0Competitive

Experimental Protocol: Jack Bean Urease Inhibition Assay

This protocol details a colorimetric assay to determine the inhibitory effect of this compound on jack bean urease activity. The assay is based on the measurement of ammonia (B1221849) produced from the hydrolysis of urea (B33335), using the indophenol (B113434) method.

4.1. Materials and Reagents

  • Jack Bean Urease (lyophilized powder)

  • Urea

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)

  • This compound (Test Compound)

  • Thiourea (Positive Control)

  • Phenol Reagent (e.g., 5% w/v phenol, 0.025% w/v sodium nitroprusside)

  • Alkali Reagent (e.g., 2.5% w/v sodium hydroxide, 0.21% v/v sodium hypochlorite)

  • 96-well microplate

  • Microplate reader

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the test compound

4.2. Preparation of Solutions

  • Enzyme Solution: Prepare a stock solution of jack bean urease in phosphate buffer. The final concentration in the assay well should be optimized for a linear reaction rate.

  • Substrate Solution: Prepare a stock solution of urea in phosphate buffer.

  • Test Compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM). Prepare serial dilutions in DMSO.

  • Positive Control Stock Solution: Dissolve thiourea in DMSO and prepare serial dilutions.

4.3. Assay Procedure

  • To each well of a 96-well microplate, add 25 µL of the test compound or positive control at various concentrations. For the negative control, add 25 µL of DMSO.

  • Add 25 µL of the jack bean urease solution to each well.

  • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding 50 µL of the urea substrate solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of the Phenol Reagent to each well.

  • Add 50 µL of the Alkali Reagent to each well.

  • Incubate the plate at room temperature for 20-30 minutes to allow for color development (a blue-green indophenol complex).

  • Measure the absorbance at a wavelength of 625 nm using a microplate reader.

4.4. Data Analysis

  • Calculate the percentage of urease inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Negative Control)] * 100

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by non-linear regression analysis of the dose-response curve.

Visualizations

5.1. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_solutions Prepare Solutions (Enzyme, Substrate, Inhibitor) add_inhibitor Add Inhibitor/Control to Plate prep_solutions->add_inhibitor add_enzyme Add Urease Solution add_inhibitor->add_enzyme pre_incubation Pre-incubate (37°C, 30 min) add_enzyme->pre_incubation add_substrate Add Urea Substrate pre_incubation->add_substrate incubation Incubate (37°C, 30 min) add_substrate->incubation add_reagents Add Phenol & Alkali Reagents incubation->add_reagents color_dev Color Development add_reagents->color_dev read_absorbance Read Absorbance (625 nm) color_dev->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for the Urease Inhibition Assay.

5.2. Hypothetical Signaling Pathway

signaling_pathway cluster_compound Inhibitor cluster_enzyme Enzyme & Substrate cluster_products Products & Effects inhibitor Glycerol-2-(3-methoxy-4- hydroxybenzoicacid)ether urease Urease inhibitor->urease Inhibition ammonia Ammonia (NH3) urease->ammonia Hydrolysis urea Urea urea->urease Substrate ph_increase Increased pH ammonia->ph_increase pathogenesis Pathogenesis (e.g., H. pylori survival) ph_increase->pathogenesis

Caption: Inhibition of the Urease Catalytic Pathway.

References

Troubleshooting & Optimization

"Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether" solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with "Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether" in aqueous solutions.

Quick Reference: Solubility Data

CompoundPredicted/Measured Aqueous SolubilityMolar Mass ( g/mol )Notes
This compound ~0.5 - 2.0 mg/mL (Predicted) 244.23Prediction based on its structural similarity to vanillic acid and the presence of a glycerol (B35011) ether moiety. Actual solubility should be determined experimentally.
Vanillic Acid~1.5 mg/mL at 14°C[1]168.15Structurally similar phenolic acid.[1]
GlycerolMiscible in all proportions[2][3][4][5]92.09The glycerol backbone enhances hydrophilicity.[3][5]

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my aqueous buffer. What are the initial steps I should take?

A1: Due to its phenolic and ether structure, this compound is expected to have limited aqueous solubility. Here are the initial troubleshooting steps:

  • Start with a small amount: Begin by attempting to dissolve a small, known quantity of the compound in your desired buffer to visually assess its solubility.

  • Gentle heating: Warm the solution gently (e.g., to 37°C) while stirring. Do not overheat, as this could degrade the compound.

  • Sonication: Use a bath sonicator to aid in the dissolution process. This can help break up aggregates and increase the surface area for solvation.

  • pH adjustment: Since the compound has a phenolic hydroxyl group, its solubility is likely pH-dependent. Increasing the pH of the solution can deprotonate the phenol (B47542) to the more soluble phenolate (B1203915) form.

Q2: How does pH affect the solubility of this compound?

A2: Phenolic compounds are generally weak acids. By increasing the pH of the aqueous solution (e.g., to pH 8 or 9), you can increase the proportion of the ionized (phenolate) form of the molecule. This ionized form is more polar and therefore more soluble in water. However, it is crucial to ensure that the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay) and does not affect the compound's stability or activity.

Q3: Can I use a co-solvent to dissolve this compound?

A3: Yes, using a water-miscible organic co-solvent is a common strategy.

  • Dimethyl sulfoxide (B87167) (DMSO): This is a strong solvent for many organic compounds. Prepare a concentrated stock solution in 100% DMSO and then dilute it into your aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as it can be toxic to cells at higher levels (typically >0.5%).

  • Ethanol: Similar to DMSO, a concentrated stock can be prepared in ethanol. Ethanol is often better tolerated by biological systems than DMSO, but solvent tolerance should still be checked.

Q4: What is "salting out" and should I be concerned about it?

A4: "Salting out" is a phenomenon where the solubility of a nonpolar compound in water decreases as the concentration of salt increases. If you are working with high salt concentration buffers (e.g., PBS at high concentrations), this could potentially reduce the solubility of your compound. If you suspect this is an issue, try reducing the salt concentration of your buffer.

Q5: Are there other methods to enhance solubility if the above steps fail?

A5: Yes, you can consider using solubilizing agents:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, thereby increasing their apparent solubility in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

  • Hydrotropes: Glycerol ethers themselves have been shown to act as hydrotropes, enhancing the solubility of phenolic acids.[6] While your compound is a glycerol ether, the addition of other simple hydrotropes could be explored.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound precipitates out of solution upon dilution of a DMSO/ethanol stock. 1. The final concentration in the aqueous buffer exceeds the compound's solubility limit. 2. "Solvent shock" - rapid change in solvent polarity causes precipitation.1. Lower the final concentration of the compound. 2. Perform serial dilutions of the stock solution in the aqueous buffer. 3. Ensure the final co-solvent concentration is as high as experimentally permissible.
Inconsistent results in biological assays. 1. The compound is not fully dissolved, leading to inaccurate concentrations. 2. The compound is degrading in the aqueous buffer over time.1. Visually inspect all solutions for precipitates before use. Consider filtering the solution. 2. Prepare fresh solutions immediately before each experiment. 3. Assess the stability of the compound in your buffer at the experimental temperature and pH.
Cloudy or turbid solution after attempting to dissolve the compound. The compound has very low solubility and is present as a fine suspension.1. Centrifuge the solution and measure the concentration of the supernatant to determine the actual solubility. 2. Employ solubility enhancement techniques (pH adjustment, co-solvents, cyclodextrins).

Experimental Protocols

Protocol: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol describes the "gold standard" method for determining the thermodynamic equilibrium solubility of a compound.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add Excess Compound: Add an excess amount of the solid compound to a glass vial (e.g., 2-5 mg of compound to 1 mL of buffer). The goal is to have undissolved solid remaining at the end of the experiment.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for 24-48 hours.

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solution and analyze the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC-UV).

  • Calculation: The measured concentration is the equilibrium solubility of the compound in the tested buffer at that temperature.

Visualizations

Troubleshooting Workflow for Solubility Issues

G start Start: Solubility Issue (Precipitate or cloudiness) check_conc Is the concentration too high? start->check_conc try_basic Try Basic Solubilization: - Gentle warming (37°C) - Sonication check_conc->try_basic Concentration is reasonable fail Re-evaluate Experiment: - Lower concentration - Choose a different compound check_conc->fail Yes, concentration is too high ph_adjust Adjust pH (e.g., to 8.0-9.0) Is this compatible with the assay? try_basic->ph_adjust Still not dissolved success Success: Compound Dissolved try_basic->success Dissolved cosolvent Use a Co-solvent: - Prepare stock in DMSO/Ethanol - Dilute into buffer ph_adjust->cosolvent Yes, pH is compatible ph_adjust->success Dissolved ph_adjust->fail No, pH is not compatible cyclodextrin Advanced Method: Use Cyclodextrins (e.g., HP-β-CD) cosolvent->cyclodextrin Precipitation upon dilution cosolvent->success Dissolved cyclodextrin->success Dissolved cyclodextrin->fail Still not dissolved G phenolic Phenolic Compound (e.g., Glycerol-2-ether) keap1_nrf2 Keap1-Nrf2 Complex phenolic->keap1_nrf2 induces dissociation ros Oxidative Stress (e.g., ROS) ros->keap1_nrf2 induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 releases are Antioxidant Response Element (ARE) nrf2->are translocates to nucleus and binds to antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes activates transcription of cellular_protection Cellular Protection antioxidant_genes->cellular_protection leads to

References

"Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether" stability problems in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether in experimental settings. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of this compound is changing color (e.g., turning yellow or brown) over time. What is the likely cause?

A1: The discoloration of your solution is likely due to the oxidation of the phenolic hydroxyl group on the 4-hydroxybenzoic acid moiety. Phenolic compounds are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities.[1] This process can form colored quinone-type structures.

Troubleshooting Steps:

  • Minimize Oxygen Exposure: Prepare solutions fresh and consider purging with an inert gas (e.g., nitrogen or argon) before sealing the container.

  • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photo-oxidation.[2]

  • Use High-Purity Solvents: Trace metal ions in solvents can catalyze oxidation. Use of high-performance liquid chromatography (HPLC) or American Chemical Society (ACS) grade solvents is recommended.

  • Consider Antioxidants: For some applications, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, may be considered to inhibit oxidation.

Q2: I am observing a decrease in the concentration of my compound when working in acidic conditions. What degradation pathway might be occurring?

A2: A decrease in concentration under acidic conditions is likely due to the acid-catalyzed hydrolysis of the ether linkage.[3][4] The ether oxygen can be protonated by a strong acid, making the adjacent carbon atom more susceptible to nucleophilic attack by water, leading to the cleavage of the C-O bond.[4] This would result in the formation of glycerol (B35011) and 3-methoxy-4-hydroxybenzoic acid.

Troubleshooting Steps:

  • pH Control: If your experimental protocol allows, maintain the pH of your solution in the neutral to slightly acidic range (pH 4-7) to minimize acid-catalyzed hydrolysis.

  • Temperature Control: Hydrolysis reactions are typically accelerated by heat. If acidic conditions are necessary, conduct your experiments at the lowest feasible temperature.

  • Limit Exposure Time: Minimize the time the compound is exposed to strongly acidic conditions.

Q3: Is this compound stable to basic conditions?

A3: While open-chain ethers are generally more resistant to base-catalyzed hydrolysis than acid-catalyzed hydrolysis, some degradation may still occur under strong basic conditions, especially at elevated temperatures.[3][5][6] Phenolic compounds can also be more susceptible to oxidation at alkaline pH.[7] Studies on the related compound guaifenesin (B1672422) have shown some degradation under basic stress conditions.[5][6]

Troubleshooting Steps:

  • Avoid Strong Bases: Where possible, use milder basic conditions.

  • Inert Atmosphere: If working with basic solutions, purging with an inert gas can help to reduce oxidative degradation.[7]

Q4: What is the thermal stability of this compound?

Troubleshooting Steps:

  • Avoid Excessive Heat: Unless required by the experimental protocol, avoid exposing the compound to high temperatures for prolonged periods.

  • Thermogravimetric Analysis (TGA): If thermal stability is a critical parameter for your application, consider performing TGA to determine the decomposition temperature of the compound.

Q5: How should I store the compound and its solutions to ensure stability?

A5: Based on the chemical structure and potential for degradation, the following storage conditions are recommended:

  • Solid Compound: Store in a tightly sealed container in a cool, dark, and dry place.

  • Solutions: Store solutions in amber glass vials with tightly sealed caps (B75204) at refrigerated temperatures (2-8 °C). For long-term storage, consider freezing (-20 °C or below), but ensure the solvent is appropriate for freezing and that the compound is stable to freeze-thaw cycles.

Stability Profile Based on a Related Compound

While specific quantitative stability data for this compound is not available in the cited literature, forced degradation studies on the structurally similar compound Guaifenesin ((±)-3-(2-methoxyphenoxy)-propane-1,2-diol) can provide insights into its likely stability profile.

Table 1: Summary of Forced Degradation Results for Guaifenesin

Stress ConditionReagents and DurationObservationReference
Acid Hydrolysis 1 N HCl at 60°C for 12 hSlight degradation[12]
Base Hydrolysis 1 N NaOH at 60°C for 12 hSlight degradation[12]
Oxidation 30% H₂O₂ at room temp for 12 hStable[12]
Thermal 105°C for 24 hStable[12]
Photolytic 1.2 million lux hours (visible) & 200 Wh/m² (UV)Stable[12]
Hydrolytic Water at 60°C for 12 hStable[12]

Note: This table summarizes findings for Guaifenesin and should be used as a general guide. The stability of this compound may differ.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the intrinsic stability of this compound.

  • Preparation of Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Degradation: Mix an aliquot of the stock solution with an equal volume of 1 N HCl. Heat at 60°C for a specified period (e.g., 12 hours). Cool, neutralize with 1 N NaOH, and dilute to the initial concentration with the solvent.

  • Base Degradation: Mix an aliquot of the stock solution with an equal volume of 1 N NaOH. Heat at 60°C for a specified period. Cool, neutralize with 1 N HCl, and dilute to the initial concentration.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% hydrogen peroxide. Keep at room temperature for a specified period. Dilute to the initial concentration.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to a calibrated light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2] A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze all stressed samples and a non-stressed control sample by a stability-indicating analytical method, such as RP-HPLC (see Protocol 2).

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol is a general example of an RP-HPLC method that can be adapted to monitor the stability of this compound. Method development and validation are essential.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., Waters Symmetry C18, 150 mm × 4.6 mm, 5 µm).[6]

  • Mobile Phase A: 0.02 M KH₂PO₄ buffer (pH adjusted to 3.2 with phosphoric acid):methanol (90:10 v/v).[6]

  • Mobile Phase B: 0.02 M KH₂PO₄ buffer (pH 3.2):methanol (10:90 v/v).[6]

  • Gradient Elution: A linear gradient can be developed to ensure separation of the parent compound from any degradation products.

  • Flow Rate: 0.8 mL/min.[6]

  • Column Temperature: 25°C.[6]

  • Detection Wavelength: 273 nm (or a wavelength determined by UV spectral analysis of the compound).[6]

  • Injection Volume: 10 µL.

  • Procedure: Inject the prepared samples from the forced degradation study. Monitor the chromatograms for any new peaks (degradation products) and a decrease in the peak area of the parent compound. Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the parent peak is free from co-eluting impurities.[5]

Visualizations

degradation_pathways cluster_acid Acid-Catalyzed Hydrolysis cluster_oxidation Oxidation parent Glycerol-2-(3-methoxy-4- hydroxybenzoicacid)ether hydrolysis_prod1 Glycerol parent->hydrolysis_prod1 H⁺ / H₂O hydrolysis_prod2 3-methoxy-4- hydroxybenzoic acid parent->hydrolysis_prod2 H⁺ / H₂O oxidation_prod Quinone-type Degradants parent->oxidation_prod [O] / light

Potential Degradation Pathways

forced_degradation_workflow start Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions start->stress acid Acid (1N HCl, 60°C) stress->acid base Base (1N NaOH, 60°C) stress->base oxidation Oxidation (30% H₂O₂) stress->oxidation thermal Thermal (105°C) stress->thermal photo Photolytic (ICH Q1B) stress->photo analysis Analyze by Stability-Indicating RP-HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Evaluate Stability Profile analysis->end

Forced Degradation Experimental Workflow

References

Technical Support Center: Spectroscopic Interference of Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential spectroscopic interference from Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether in experimental assays. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my spectroscopic readings?

This compound is a phenolic derivative. Its structure contains two key components that can lead to spectroscopic interference:

  • A vanillic acid moiety: This is a phenolic compound, and like many phenols, it can absorb ultraviolet (UV) light and may possess antioxidant properties that can interfere with assays involving redox reactions.

  • A glycerol (B35011) backbone: Glycerol is known to affect the viscosity and refractive index of solutions, which can influence fluorescence and other spectroscopic measurements. It can also cause signal suppression in mass spectrometry.[1][2][3]

Q2: Which spectroscopic techniques are most likely to be affected by this compound?

Based on its structure, you may encounter interference in the following techniques:

  • UV-Visible (UV-Vis) Spectroscopy: The vanillic acid portion of the molecule has a chromophore (the substituted benzene (B151609) ring) that absorbs UV light.[4]

  • Fluorescence Spectroscopy: Both the glycerol and the phenolic moiety can alter the fluorescence properties of your sample. Glycerol can act as a quencher and modify emission spectra.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The protons and carbons of the molecule will generate signals that could overlap with signals from your analyte of interest.

  • Mass Spectrometry (MS): Glycerol is known to cause signal suppression, particularly in electrospray ionization (ESI).[1][5]

  • Colorimetric Assays (e.g., protein assays): Phenolic compounds can interfere with common protein quantification assays like the Bradford, BCA, and Lowry assays.[6]

Q3: How can I predict the potential spectral characteristics of this compound?

Troubleshooting Guides

Issue 1: Unexpected Absorbance in UV-Vis Spectroscopy

Question: I am observing an unexpected peak in the UV region of my spectrum. Could it be from this compound?

Answer: Yes, this is possible. The vanillic acid moiety of the molecule is expected to absorb in the UV range. Benzoic acid derivatives typically show absorbance maxima between 200 and 290 nm.[4]

Troubleshooting Steps:

  • Run a Blank: Prepare a solution containing all components of your sample except your analyte of interest. Include this compound at the same concentration used in your experiment. This will help you identify the absorbance contribution from the ether.

  • Spectral Subtraction: If your spectrophotometer software allows, you can subtract the spectrum of the blank from your sample spectrum to isolate the signal of your analyte.

  • Chromatographic Separation: If spectral overlap is significant, consider using a separation technique like High-Performance Liquid Chromatography (HPLC) prior to UV-Vis detection to isolate your compound of interest.[7]

Reference Data: Spectroscopic Properties of Vanillic Acid

The following table summarizes the known spectroscopic data for vanillic acid, which can be used as a reference.

Spectroscopic TechniqueKey Spectral Features of Vanillic Acid
UV-Vis Spectroscopy λmax typically observed in the 200-290 nm range.[4]
¹H NMR Spectroscopy Signals corresponding to aromatic protons, a methoxy (B1213986) group, a hydroxyl group, and a carboxylic acid proton.[8][9][10]
¹³C NMR Spectroscopy Signals for aromatic carbons, a methoxy carbon, and a carboxyl carbon.[10]
Mass Spectrometry (ESI-MS) A molecular ion peak corresponding to its molecular weight (168.15 g/mol ).[11]
Issue 2: Inaccurate Results in Colorimetric Protein Assays

Question: My protein concentrations, as determined by a colorimetric assay (e.g., Bradford), are inconsistent or seem inaccurate in the presence of this compound.

Answer: Phenolic compounds are known to interfere with common protein assays.[6] This interference can be due to the reducing nature of the phenol (B47542) or non-specific binding to assay reagents.

Troubleshooting Workflow:

Troubleshooting Protein Assay Interference start Inaccurate Protein Assay Results control Run a protein-free control with the interfering compound. start->control interference Is interference observed? control->interference dilute Dilute the sample to reduce interference. interference->dilute Yes end Accurate Measurement interference->end No precipitate Use protein precipitation (e.g., TCA/acetone). dilute->precipitate alternative Consider an alternative assay (e.g., a detergent-compatible assay). precipitate->alternative alternative->end Mitigating Mass Spectrometry Signal Suppression start Signal Suppression in MS dilute Dilute the sample to reduce glycerol concentration. start->dilute dialysis Perform dialysis or use a desalting column. dilute->dialysis spe Use Solid Phase Extraction (SPE) to remove glycerol. dialysis->spe optimize Optimize MS parameters (e.g., cone voltage). spe->optimize end Improved Signal optimize->end

References

Technical Support Center: Improving "Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether" Extraction Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the extraction of "Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether" from its natural source, Picrasma quassioides. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the extraction and purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the yield of "this compound"?

A1: The yield of "this compound" can be affected by a multitude of factors. Key considerations include the quality and preparation of the raw plant material, the choice of extraction solvent and method, and the parameters of the extraction process itself (e.g., temperature, time, and solvent-to-solid ratio).[1][2] The inherent concentration of the target compound in the plant material can also vary based on geographical location, harvest time, and storage conditions.[3][4]

Q2: Which extraction methods are most suitable for obtaining "this compound"?

A2: For the extraction of phenolic compounds like "this compound" from plant materials, several methods can be employed. The most common and accessible methods include maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE).[5][6] The choice of method will depend on the scale of the extraction, the heat sensitivity of the compound, and the available equipment. Soxhlet extraction, for instance, is a continuous and efficient method but may not be suitable for thermolabile compounds.[7][8]

Q3: How do I select the optimal solvent for extraction?

A3: Solvent selection is critical for maximizing yield.[2] The ideal solvent should have a high affinity for "this compound" while minimizing the co-extraction of impurities. Based on the structure of the target compound, which is a phenolic ether, solvents of intermediate polarity are likely to be most effective. Commonly used solvents for extracting phenolic compounds include methanol (B129727), ethanol, acetone, and mixtures of these with water.[9][10] It is often beneficial to perform small-scale pilot extractions with a range of solvents to determine the most effective one for your specific plant material.

Q4: Can co-extracted impurities interfere with the quantification and purification of the target compound?

A4: Yes, the co-extraction of other secondary metabolites, such as other phenolics, alkaloids, or terpenoids, is a common issue.[11][12] These impurities can interfere with chromatographic analysis, leading to inaccurate quantification, and can complicate the purification process.[2] A multi-step purification strategy, often involving liquid-liquid partitioning followed by column chromatography, is typically necessary to isolate the pure compound.[13]

Troubleshooting Guide for Low Extraction Yield

Low yield is a common challenge in natural product extraction. This guide provides a systematic approach to identifying and resolving potential causes.

Problem Area Question Possible Cause Recommended Solution
Raw Material Is the plant material of high quality and properly prepared?Incorrect plant species, improper harvesting time, or poor storage conditions leading to degradation of the target compound.[3][4] Inadequate grinding of the plant material, resulting in poor solvent penetration.Verify the botanical identity of the Picrasma quassioides. Ensure the material is properly dried and stored in a cool, dark place. Grind the plant material to a fine, uniform powder to increase the surface area for extraction.
Extraction Solvent Is the chosen solvent optimal for the target compound?The solvent may be too polar or non-polar, leading to inefficient solubilization of "this compound".Experiment with a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures).[9] Perform small-scale extractions to compare the efficiency of different solvents.
Extraction Method Is the extraction method being performed correctly?Incomplete extraction due to insufficient extraction time or temperature.[2] Degradation of the target compound due to excessive heat, particularly in methods like Soxhlet extraction.[2]Optimize the extraction time and temperature for your chosen method. For heat-sensitive compounds, consider non-thermal methods like ultrasound-assisted extraction.
Post-Extraction Processing Are you losing the compound during solvent removal or purification?Loss of the compound due to volatility during solvent evaporation if not performed under controlled conditions. The compound may be lost during liquid-liquid partitioning if the pH is not optimal. Incomplete elution from the chromatography column.Use a rotary evaporator under reduced pressure and at a controlled, low temperature for solvent removal. Optimize the pH during liquid-liquid extraction to ensure the compound remains in the desired phase. Monitor fractions carefully during column chromatography using TLC or HPLC.

Experimental Protocols

Protocol 1: Soxhlet Extraction of "this compound"

Objective: To extract "this compound" from dried, powdered Picrasma quassioides stems using Soxhlet extraction.

Materials:

  • Dried and powdered Picrasma quassioides stems

  • Soxhlet apparatus (including round-bottom flask, extraction chamber, and condenser)

  • Heating mantle

  • Cellulose (B213188) extraction thimble

  • Methanol (analytical grade)

  • Rotary evaporator

Procedure:

  • Accurately weigh approximately 20 g of the dried, powdered plant material and place it in a cellulose extraction thimble.

  • Place the thimble inside the Soxhlet extraction chamber.

  • Add 250 mL of methanol to the round-bottom flask.

  • Assemble the Soxhlet apparatus and place the heating mantle under the round-bottom flask.

  • Heat the methanol to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip back down onto the plant material in the thimble.

  • Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.[3]

  • After the extraction is complete, allow the apparatus to cool down.

  • Remove the solvent from the crude extract using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Protocol 2: Purification by Liquid-Liquid Partitioning and Column Chromatography

Objective: To purify the crude extract to isolate "this compound".

Materials:

  • Crude extract from Protocol 1

  • Separatory funnel

  • Ethyl acetate (B1210297) (analytical grade)

  • Distilled water

  • Glass chromatography column

  • Silica (B1680970) gel (for column chromatography)

  • Hexane (B92381) and Ethyl Acetate (HPLC grade) for the mobile phase

  • Test tubes for fraction collection

  • TLC plates and developing chamber

Procedure:

  • Liquid-Liquid Partitioning: a. Dissolve the crude extract in a mixture of 100 mL of distilled water and 100 mL of ethyl acetate in a separatory funnel. b. Shake the funnel gently, periodically venting to release pressure. c. Allow the layers to separate. The phenolic compound is expected to partition into the more polar ethyl acetate layer. d. Collect the ethyl acetate layer. Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times. e. Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate. f. Evaporate the solvent using a rotary evaporator to obtain the partially purified extract.

  • Column Chromatography: a. Prepare a slurry of silica gel in hexane and pack it into a glass column. b. Dissolve the partially purified extract in a minimal amount of the initial mobile phase (e.g., hexane with a small amount of ethyl acetate) and load it onto the column. c. Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate. d. Collect fractions of a fixed volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC). e. Combine the fractions containing the pure compound (as determined by TLC) and evaporate the solvent to obtain the purified "this compound".

Data Presentation

The following tables provide illustrative data on how different extraction parameters can affect the yield of a target phenolic compound. Note that this data is generalized and should be adapted based on experimental findings for "this compound".

Table 1: Effect of Solvent on Extraction Yield

Solvent System (v/v)Extraction Yield (%)
Methanol 100%5.2 ± 0.4
Ethanol 100%4.8 ± 0.3
Acetone 100%6.1 ± 0.5
Methanol:Water (80:20)7.5 ± 0.6
Ethanol:Water (80:20)7.1 ± 0.5
Acetone:Water (80:20)8.2 ± 0.7

Table 2: Effect of Extraction Time on Yield (Soxhlet Extraction with 80% Acetone)

Extraction Time (hours)Extraction Yield (%)
24.5 ± 0.3
46.8 ± 0.5
68.1 ± 0.6
88.3 ± 0.6
108.3 ± 0.7

Visualizations

Extraction_Workflow A Plant Material (Picrasma quassioides) B Grinding and Drying A->B C Extraction (e.g., Soxhlet) B->C D Solvent Removal (Rotary Evaporator) C->D E Crude Extract D->E F Liquid-Liquid Partitioning E->F G Partially Purified Extract F->G H Column Chromatography G->H I Pure Compound H->I Troubleshooting_Yield Start Low Extraction Yield Q1 Is raw material quality optimal? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the extraction solvent appropriate? A1_Yes->Q2 Sol1 Improve material preparation (grinding, drying, storage) A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are extraction parameters optimized? A2_Yes->Q3 Sol2 Screen different solvents and solvent mixtures A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Is there loss during workup? A3_Yes->Q4 Sol3 Optimize time, temperature, and solvent ratio A3_No->Sol3 Sol3->Q4 A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No Sol4 Optimize solvent removal and purification steps A4_Yes->Sol4 End Yield Improved A4_No->End Sol4->End

References

Technical Support Center: Stability and Handling of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the storage, handling, and troubleshooting of potential degradation issues related to Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether.

Frequently Asked Questions (FAQs)

Q1: What is Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether and what are its potential stability concerns?

Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether is a phenolic derivative. As a phenolic compound, its stability during storage can be a concern. The primary degradation pathways for similar compounds involve hydrolysis of the ether linkage and oxidation of the phenolic ring. These degradation processes can be influenced by storage conditions such as temperature, light exposure, pH, and the presence of oxygen.

Q2: What are the recommended storage conditions for Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether?

To ensure the long-term stability of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether, it is recommended to store the compound in a cool, dark, and dry place. For optimal preservation, storage at 2-8°C or frozen is advisable, particularly for solutions. The container should be tightly sealed to minimize exposure to air and moisture. For solutions, using an inert gas like nitrogen or argon to flush the headspace of the vial can further prevent oxidative degradation.

Q3: What are the likely degradation products of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether?

Based on its chemical structure, the two primary degradation products are likely to be:

  • Vanillic acid (3-methoxy-4-hydroxybenzoic acid): Formed by the hydrolysis of the ether bond.

  • Oxidized derivatives: Resulting from the oxidation of the phenolic hydroxyl group, which can lead to the formation of quinone-type structures and potentially polymerization.

Q4: How can I monitor the degradation of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether during my experiments?

High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the degradation of this compound. A stability-indicating HPLC method should be developed to separate the intact parent compound from its potential degradation products. This allows for the quantification of the remaining active compound and the detection of any new peaks that may correspond to degradants.

Troubleshooting Guides

Issue 1: Unexpected Loss of Compound Potency or Activity

Possible Cause: Degradation of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether during storage or in experimental solutions.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound has been stored according to the recommended conditions (cool, dark, and dry).

  • Prepare Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment. If solutions must be stored, keep them at 2-8°C or frozen in tightly sealed vials, protected from light.

  • Analyze by HPLC: Use an appropriate HPLC method to check the purity of the stored compound and your experimental solutions. Compare the chromatogram to that of a freshly prepared standard to identify any degradation peaks.

  • Consider pH Effects: The pH of your experimental medium can affect the stability of phenolic compounds. If possible, conduct a preliminary stability study at the pH of your experiment.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Forced Degradation Study: To tentatively identify the unknown peaks, perform a forced degradation study. Expose the compound to stress conditions (e.g., acid, base, heat, light, oxidation) to accelerate the formation of degradation products. This can help in correlating the unknown peaks in your sample to specific degradation pathways.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer to obtain mass information for the unknown peaks. This will aid in the structural elucidation of the degradation products.

  • Optimize HPLC Method: Ensure your HPLC method has sufficient resolution to separate the parent compound from all potential degradation products.[1]

Issue 3: Peak Tailing in HPLC Analysis of Phenolic Compounds

Possible Cause: Secondary interactions between the phenolic analyte and the stationary phase of the HPLC column.[2]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.5 with formic acid or phosphoric acid) can suppress the ionization of the phenolic hydroxyl group and residual silanols on the column, reducing peak tailing.[1]

  • Use an End-Capped Column: Modern, end-capped C18 columns are designed to minimize silanol (B1196071) interactions.[1]

  • Check for Column Contamination: If the peak shape deteriorates over time, the column may be contaminated. Flush the column with a strong solvent to remove any strongly retained compounds.

  • Optimize Injection Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase to prevent peak distortion.

Quantitative Data Summary

The following table summarizes the typical stability of phenolic compounds under various storage conditions. While specific data for Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether is not available, this table provides a general guideline.

Storage ConditionTemperatureLight ConditionExpected Stability of Phenolic CompoundsReference
SolidRoom TemperatureAmbient LightModerate; degradation may occur over extended periods.General Knowledge
Solid2-8°CProtected from LightGood; recommended for long-term storage.General Knowledge
Solution (Aqueous)Room TemperatureAmbient LightPoor; rapid degradation is likely.General Knowledge
Solution (Aqueous)2-8°CProtected from LightFair; short-term storage may be acceptable.General Knowledge
Solution (Organic)-20°CProtected from LightExcellent; recommended for storing stock solutions.General Knowledge

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for a Phenolic Compound

This protocol provides a general framework for developing an HPLC method to assess the stability of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether.

1. Materials and Reagents:

  • Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol (B129727)

  • HPLC-grade water

  • Formic acid (or other suitable acid for pH adjustment)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm (or the λmax of the compound)

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to a final concentration of 1 mg/mL. Prepare further dilutions as needed.

  • Sample Solution: Prepare the sample to be tested at a similar concentration as the standard solution.

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks or a decrease in the peak area of the parent compound.

6. Data Evaluation:

  • Calculate the percentage of the parent compound remaining in the sample compared to the initial time point or a fresh standard.

  • Report the relative retention times and peak areas of any degradation products.

Visualizations

degradation_pathway main Glycerol-2-(3-methoxy-4- hydroxybenzoic acid)ether hydrolysis Hydrolysis (H₂O) main->hydrolysis Ether Bond Cleavage oxidation Oxidation (O₂) main->oxidation Phenolic Ring Oxidation product1 Vanillic Acid hydrolysis->product1 product2 Glycerol hydrolysis->product2 product3 Quinone-type Derivatives oxidation->product3

Caption: Potential degradation pathways of the target compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (Optional) cluster_analysis Analysis start Obtain Sample prep Prepare Solution (e.g., 1 mg/mL) start->prep acid Acidic Condition prep->acid base Basic Condition prep->base heat Thermal Stress prep->heat light Photolytic Stress prep->light oxidize Oxidative Stress prep->oxidize hplc HPLC-UV/DAD Analysis prep->hplc acid->hplc base->hplc heat->hplc light->hplc oxidize->hplc ms LC-MS for Identification hplc->ms data Data Analysis: - Purity Assessment - Degradant Profiling hplc->data

References

Technical Support Center: Synthesis of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid) Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for the synthesis of "Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether," a phenolic derivative of vanillic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am attempting to synthesize a glyceryl ether of vanillic acid, but my yields are consistently low. What are the potential causes?

Low yields can arise from several factors related to the reaction conditions and the reactivity of the starting materials. The most common synthesis approach is a variation of the Williamson ether synthesis, which involves the reaction of a vanillate (B8668496) salt with a glycerol (B35011) derivative.

Potential Causes for Low Yield:

  • Incomplete Deprotonation of Vanillic Acid: For the ether synthesis to occur, the phenolic hydroxyl group of vanillic acid must be deprotonated to form a phenoxide ion. If the base used is not strong enough or is used in insufficient quantity, a significant portion of the vanillic acid will remain unreacted.

  • Suboptimal Reaction Temperature: The Williamson ether synthesis is sensitive to temperature. If the temperature is too low, the reaction rate will be very slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions and decomposition of reactants or products.

  • Poor Choice of Solvent: The solvent plays a crucial role in SN2 reactions like the Williamson ether synthesis. Polar aprotic solvents such as DMF, DMSO, or acetonitrile (B52724) are generally preferred as they can accelerate the reaction rate. Protic solvents can solvate the phenoxide nucleophile, reducing its reactivity.

  • Side Reactions: Several competing reactions can lower the yield of the desired product. These include O-alkylation of the carboxylate group, C-alkylation of the aromatic ring, and elimination reactions of the glycerol derivative.

Troubleshooting Suggestions:

ParameterRecommendation
Base Selection Use a moderately strong base such as potassium carbonate (K₂CO₃) or a stronger base like sodium hydroxide (B78521) (NaOH) to ensure complete deprotonation of the phenolic hydroxyl. For more sensitive substrates, a milder base may be necessary to minimize side reactions.
Temperature Control Optimize the reaction temperature. A typical range for this type of synthesis is 60-100 °C. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature and reaction time.
Solvent Choice Employ a polar aprotic solvent like DMF or acetonitrile to enhance the nucleophilicity of the phenoxide.
Starting Material Quality Ensure the purity of your vanillic acid and glycerol derivative. Impurities in the starting materials can interfere with the reaction.

Q2: I have an unexpected byproduct in my reaction mixture that I am struggling to identify. What are the most likely impurities in this synthesis?

The synthesis of glycerol ethers of vanillic acid can lead to several impurities due to the multiple reactive sites on both starting molecules.

Common Impurities and Their Potential Origin:

ImpurityPotential Origin
Unreacted Vanillic Acid Incomplete reaction due to factors mentioned in Q1.
Glycerol Hydrolysis of the glycerol derivative or unreacted starting material.
1-O- and 3-O-Glyceryl Ethers of Vanillic Acid The reaction of the phenoxide with a glycerol synthon like 3-chloro-1,2-propanediol (B139630) can lead to a mixture of regioisomers. The formation of the 2-ether is often sterically less favored.
Bis-ether Product Reaction of two molecules of vanillic acid with one molecule of the glycerol derivative.
C-Alkylated Vanillic Acid The phenoxide ion is an ambident nucleophile, and under certain conditions, alkylation can occur on the aromatic ring instead of the phenolic oxygen.
Ester Product If the carboxylic acid of vanillic acid is not protected, it can compete with the phenolic hydroxyl group for the glycerol derivative, forming an ester linkage.

A summary of potential impurities and their expected characteristics is provided below:

CompoundMolecular Weight ( g/mol )Expected Analytical Signatures (¹H NMR)
Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether 242.23Aromatic protons, methoxy (B1213986) singlet, glycerol backbone protons with a methine proton shifted downfield.
Vanillic Acid (starting material) 168.15Aromatic protons, methoxy singlet, acidic proton signals for hydroxyl and carboxyl groups.
1/3-Glyceryl Ether Isomer 242.23Aromatic protons, methoxy singlet, different splitting patterns and chemical shifts for the glycerol protons compared to the 2-isomer.
Bis-Vanillate Glyceryl Ether 392.37Higher molecular weight, integration of aromatic protons will be double that of the glycerol protons.
C-Alkylated Product 242.23Aromatic region of the NMR will show a different substitution pattern.

Q3: How can I purify my target compound and remove these impurities?

Purification can be challenging due to the similar polarities of the desired product and some of the byproducts. A multi-step purification strategy is often necessary.

Recommended Purification Protocol:

  • Acid-Base Extraction: After the reaction, perform an aqueous workup. Acidifying the aqueous layer can help to remove any unreacted vanillic acid.

  • Column Chromatography: This is the most effective method for separating the desired product from its isomers and other byproducts. A silica (B1680970) gel column with a gradient elution system (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol) is recommended.

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system can further enhance its purity.

Experimental Protocols

Protocol 1: Synthesis of a Glyceryl Ether of Vanillic Acid (Illustrative)

This is a generalized protocol and may require optimization.

  • Protection of Vanillic Acid: The carboxylic acid of vanillic acid (1 eq.) is first protected as a methyl ester by reacting it with methanol (B129727) in the presence of a catalytic amount of acid (e.g., H₂SO₄).

  • Ether Synthesis: The protected methyl vanillate (1 eq.) is dissolved in a polar aprotic solvent (e.g., DMF). A base (e.g., K₂CO₃, 1.5 eq.) is added, and the mixture is stirred. A glycerol derivative such as 3-chloro-1,2-propanediol (1.2 eq.) is then added, and the reaction is heated to 80°C for 4-6 hours.

  • Workup: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Deprotection (if necessary): The methyl ester can be hydrolyzed back to the carboxylic acid under basic or acidic conditions if the final acid form is desired.

  • Purification: The crude product is purified by column chromatography on silica gel.

Visualizations

Synthesis_Pathway VanillicAcid Vanillic Acid ProtectedVanillicAcid Protected Vanillic Acid (e.g., Methyl Ester) VanillicAcid->ProtectedVanillicAcid Protection Product Glycerol-ether of Vanillic Acid Ester ProtectedVanillicAcid->Product Williamson Ether Synthesis GlycerolSynthon Glycerol Synthon (e.g., 3-chloro-1,2-propanediol) GlycerolSynthon->Product Base Base (e.g., K2CO3) Base->Product FinalProduct Glycerol-2-(3-methoxy-4- hydroxybenzoicacid)ether Product->FinalProduct Deprotection

Caption: Proposed synthetic pathway for Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether.

Impurity_Formation cluster_reactants Reactants cluster_products Products & Impurities ProtectedVanillate Protected Vanillate Anion DesiredProduct Desired 2-O-ether ProtectedVanillate->DesiredProduct O-Alkylation (desired) IsomerProduct 1/3-O-ether Isomer ProtectedVanillate->IsomerProduct O-Alkylation (isomer) CAlkylation C-Alkylated Product ProtectedVanillate->CAlkylation C-Alkylation (side reaction) GlycerolDerivative Glycerol Derivative BisProduct Bis-ether Product IsomerProduct->BisProduct Further Reaction Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Analyze Crude Product (TLC, HPLC, NMR) Start->CheckPurity IdentifyIssue Identify Problem: - Unreacted Starting Material - Multiple Products - Unknown Byproduct CheckPurity->IdentifyIssue Unreacted Optimize Reaction: - Stronger Base - Higher Temperature - Longer Time IdentifyIssue->Unreacted Unreacted SM MultipleProducts Optimize Selectivity: - Milder Conditions - Different Solvent - Protecting Groups IdentifyIssue->MultipleProducts Multiple Products UnknownByproduct Characterize Impurity: - Isolate via Prep-HPLC - Spectroscopic Analysis (MS, NMR) IdentifyIssue->UnknownByproduct Unknown Purify Refine Purification: - Optimize Chromatography - Recrystallization Unreacted->Purify MultipleProducts->Purify UnknownByproduct->Purify End Pure Product Purify->End

Technical Support Center: Novel Phenolic Compound "Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently a significant lack of published data regarding the specific cell viability, toxicity, and mechanism of action of "Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether." The following guide is a generalized framework for assessing the biological activity of novel phenolic compounds, providing standardized protocols and troubleshooting advice applicable to early-stage research.

Frequently Asked Questions (FAQs)

Q1: I am seeing high variability in my cell viability assay results. What could be the cause?

A1: High variability in cell viability assays (e.g., MTT, XTT) can stem from several factors:

  • Compound Solubility: Phenolic compounds can have poor aqueous solubility. Ensure your compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture media. Precipitates can lead to inconsistent concentrations.

  • Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results. Ensure your cell suspension is homogenous before seeding and that you are using a consistent volume.

  • Incubation Time: Ensure consistent incubation times with both the compound and the assay reagent.

  • Reagent Preparation: Prepare fresh assay reagents as instructed by the manufacturer.

Q2: My compound does not show any toxicity at the concentrations tested. How high should I go?

A2: If you observe no toxicity, consider the following:

  • Concentration Range: The effective concentration of phenolic compounds can vary widely. A common starting point is to test a broad range, from low micromolar (e.g., 1 µM) to high micromolar (e.g., 100-200 µM).

  • Treatment Duration: Some compounds may require longer exposure times to exert a cytotoxic effect. Consider extending the treatment duration from 24 hours to 48 or 72 hours.

  • Cell Line Sensitivity: The sensitivity to a compound can be highly cell line-specific. Consider testing your compound on a panel of different cell lines, including both cancerous and non-cancerous lines.

Q3: How can I differentiate between apoptosis and necrosis in my experiments?

A3: It is crucial to distinguish between these two forms of cell death.

  • Annexin V/Propidium Iodide (PI) Staining: This is a standard flow cytometry-based method. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of apoptotic cells, while PI enters and stains the DNA of necrotic cells with compromised membranes.

  • Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., Caspase-3, Caspase-7) can provide evidence of apoptosis.

  • LDH Release Assay: The release of lactate (B86563) dehydrogenase (LDH) into the culture medium is a hallmark of necrosis, as it indicates loss of membrane integrity.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values

Potential Cause Troubleshooting Step
Compound Precipitation Visually inspect wells for precipitates after adding the compound. Prepare a fresh, more dilute stock solution if necessary.
Cell Clumping Ensure a single-cell suspension before seeding by gentle pipetting or using a cell strainer.
Edge Effects in Plate Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill them with sterile PBS.
Inaccurate Pipetting Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.

Issue 2: High Background Signal in Cytotoxicity Assay

Potential Cause Troubleshooting Step
Phenol (B47542) Red Interference Some assay reagents (e.g., MTT) can be affected by the pH indicator phenol red in the culture medium. Use phenol red-free medium for the assay.
Compound Color Interference If your compound is colored, it may interfere with absorbance readings. Run a "compound-only" control (no cells) and subtract the background absorbance.
Serum Interference Components in fetal bovine serum (FBS) can sometimes interfere with assay reagents. Consider reducing the serum concentration during the assay incubation period.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of "this compound" in culture medium. Replace the old medium with the compound-containing medium and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Release Assay for Cytotoxicity
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm. A positive control (lysed cells) should be included to determine maximum LDH release.

Quantitative Data Summary (Hypothetical)

The following tables represent a hypothetical data summary for a novel phenolic compound.

Table 1: IC50 Values of Compound X across Different Cell Lines

Cell LineTypeIC50 (µM) after 48h
A549Lung Carcinoma75.3
MCF-7Breast Adenocarcinoma52.1
HepG2Hepatocellular Carcinoma98.6
BEAS-2BNormal Bronchial Epithelial> 200

Table 2: Induction of Apoptosis vs. Necrosis in A549 Cells (75 µM, 48h)

Marker% of Total Cells (Vehicle)% of Total Cells (Compound X)
Apoptotic Cells (Annexin V+/PI-) 3.2%45.7%
Necrotic Cells (Annexin V+/PI+) 1.5%8.9%
Live Cells (Annexin V-/PI-) 95.3%45.4%

Visualizations

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Seed Cells in 96-well Plate treat Treat with Compound (e.g., 24h, 48h, 72h) start->treat viability Cell Viability Assay (e.g., MTT, XTT) treat->viability toxicity Cytotoxicity Assay (e.g., LDH Release) treat->toxicity data Data Analysis (IC50 Calculation) viability->data toxicity->data mechanism Mechanism of Death Assay (e.g., Annexin V/PI) data->mechanism

Caption: Workflow for assessing compound-induced cytotoxicity.

G cluster_pathway Hypothetical Signaling Pathway for Phenolic Compounds compound Phenolic Compound ros Increased ROS compound->ros mapk MAPK Pathway (JNK, p38) ros->mapk bax Bax/Bcl-2 Ratio ros->bax apoptosis Apoptosis mapk->apoptosis caspase Caspase-3 Activation bax->caspase caspase->apoptosis

Caption: Potential apoptosis signaling pathway for phenolic compounds.

Validation & Comparative

A Comparative Guide to the Antioxidant Activity of Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated antioxidant activity of Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of structure-activity relationships and data from structurally related phenolic compounds to project its potential efficacy. The information herein is intended to support research and development efforts in the fields of pharmacology and medicinal chemistry.

Introduction to this compound and Antioxidant Activity

This compound, also known as vanillyl-α-glyceryl ether, is a phenolic derivative that has been isolated from natural sources such as Picrasma quassioides. Its structure is characterized by a vanillic acid moiety linked to a glycerol (B35011) backbone via an ether bond. Phenolic compounds are a major class of antioxidants, acting as free radical scavengers and preventing oxidative stress, which is implicated in numerous chronic diseases.[1] The antioxidant capacity of a phenolic compound is intrinsically linked to its chemical structure, particularly the arrangement of functional groups on the aromatic ring.[2][3]

This guide will compare the expected antioxidant performance of this compound with its parent compound, vanillic acid, and other relevant phenolic acids.

Structure-Activity Relationship Analysis

The antioxidant activity of phenolic compounds is primarily determined by the number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the benzene (B151609) ring.[2][4][5]

  • Phenolic Hydroxyl (-OH) Group: The hydroxyl group is the primary site for radical scavenging. It can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance within the aromatic ring. Generally, a higher number of hydroxyl groups correlates with greater antioxidant activity.[2]

  • Methoxy (-OCH3) Group: The methoxy group is an electron-donating group. Its presence on the benzene ring, particularly at the ortho position to a hydroxyl group, can lower the O-H bond dissociation enthalpy, making it easier for the hydroxyl group to donate its hydrogen atom. This enhances the radical scavenging capacity.[4][5]

  • Glycerol Ether Linkage: The modification of phenolic acids by adding a glycerol moiety, either through esterification or an ether linkage, is a strategy to improve solubility in both aqueous and lipid phases.[6][7][8][9] Studies on similar phenolic acid glycerides, such as feruloyl glycerol, have shown that this modification can maintain or even enhance antioxidant activity, allowing the molecule to function effectively at lipid-water interfaces.[10]

Based on these principles, this compound is predicted to be an effective antioxidant. The vanillic acid core provides the essential phenolic hydroxyl and methoxy groups for radical scavenging, while the glycerol backbone may enhance its solubility and accessibility to free radicals in diverse biological environments.

G Predicted Structure-Activity Relationship cluster_molecule This compound cluster_function Contribution to Antioxidant Activity Molecule Core Structure VA_Moiety Vanillic Acid Moiety (3-methoxy-4-hydroxybenzoyl) Molecule->VA_Moiety contains Glycerol_Moiety Glycerol Ether Moiety Molecule->Glycerol_Moiety contains Radical_Scavenging Radical Scavenging (H-atom donation) VA_Moiety->Radical_Scavenging provides phenolic -OH and activating -OCH3 Solubility Enhanced Solubility & Accessibility Glycerol_Moiety->Solubility hydrophilic nature Activity Overall Antioxidant Activity Radical_Scavenging->Activity Solubility->Activity

Caption: Predicted contribution of structural moieties to antioxidant activity.

Comparative Antioxidant Activity Data

While specific quantitative data for this compound is unavailable, the following table summarizes the antioxidant activity of its parent compound, vanillic acid, and other structurally related phenolic acids. The IC50 value represents the concentration required to scavenge 50% of the radicals in the respective assay; a lower value indicates higher antioxidant potency.

CompoundAssayIC50 ValueKey Structural FeaturesReference(s)
Vanillic Acid DPPHGenerally shows moderate activity1 -OH, 1 -OCH3[11]
Protocatechuic Acid DPPHHigher than Vanillic Acid2 -OH[12]
Gallic Acid DPPH13.2 - 30.53 µM3 -OH[13]
Syringic Acid DPPHLower than Gallic Acid2 -OH, 2 -OCH3[11]
Quercetin (Standard) DPPH~19.17 µg/ml5 -OH (Flavonoid)[13]
Vitamin C (Standard) DPPH55.29 µM-[13]

Note: IC50 values can vary significantly based on experimental conditions. This table is for qualitative comparison.

Protocatechuic and gallic acids, which have more hydroxyl groups than vanillic acid, generally exhibit stronger antioxidant activity.[11][12] The etherification with glycerol is not expected to diminish the intrinsic radical-scavenging ability of the vanillic acid portion and may improve its performance in complex systems.

Experimental Protocols

Standard in vitro assays are used to determine the antioxidant capacity of chemical compounds. The most common methods cited in the literature for phenolic acids are the DPPH radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.[4][14][15][16]

A. 2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the DPPH radical is accompanied by a color change from deep violet to light yellow, which is measured spectrophotometrically at approximately 517 nm.[14][17]

  • Protocol:

    • Reagent Preparation: A working solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol.

    • Sample Preparation: The test compound and a positive control (e.g., Vitamin C, Quercetin, or Trolox) are prepared in a series of concentrations.

    • Reaction: An aliquot of the test compound solution is mixed with the DPPH solution. A blank sample containing only the solvent and DPPH is also prepared.

    • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measurement: The absorbance of each solution is measured using a spectrophotometer.

    • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the inhibition percentage against the compound concentration.

G DPPH Radical Scavenging Assay Workflow cluster_reaction Reaction Principle A Prepare DPPH Solution (Violet) C Mix DPPH and Sample A->C B Prepare Antioxidant Sample (Test Compound) B->C D Incubate in Dark (e.g., 30 mins) C->D E Measure Absorbance (~517 nm) D->E F Calculate % Inhibition and IC50 Value E->F DPPH• (Violet) DPPH• (Violet) DPPH-H (Yellow) DPPH-H (Yellow) DPPH• (Violet)->DPPH-H (Yellow) + Antioxidant-H

Caption: General workflow for the DPPH antioxidant assay.

B. Ferric Reducing Antioxidant Power (FRAP) Assay

  • Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm.[15][16][18]

  • Protocol:

    • Reagent Preparation: The FRAP reagent is prepared freshly by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.

    • Sample Preparation: The test compound is dissolved in a suitable solvent.

    • Reaction: An aliquot of the sample solution is mixed with the pre-warmed (37°C) FRAP reagent.

    • Incubation: The mixture is incubated at 37°C for a defined time (e.g., 4-30 minutes).

    • Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

    • Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄·7H₂O. Results are typically expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.

G FRAP Assay Principle A Fe³⁺-TPTZ Complex (Colorless) B Antioxidant (e.g., Phenolic Compound) C Fe²⁺-TPTZ Complex (Intense Blue) A->C Reduction D Oxidized Antioxidant B->D Oxidation

Caption: Chemical principle of the Ferric Reducing Antioxidant Power (FRAP) assay.

Conclusion

While direct comparative experimental data for this compound is not yet prevalent in the literature, a robust prediction of its antioxidant potential can be made based on well-established structure-activity relationships. The presence of the vanillic acid core, with its key phenolic hydroxyl and methoxy functional groups, suggests a significant capacity for free radical scavenging. The addition of the glycerol moiety via an ether linkage is likely to enhance its solubility, potentially broadening its applicability as an antioxidant in both hydrophilic and lipophilic systems. It is reasonable to hypothesize that its activity would be comparable to or potentially greater than that of vanillic acid, particularly in complex biological or food systems. Further experimental validation using standard assays such as DPPH and FRAP is necessary to quantify its precise antioxidant efficacy relative to benchmark compounds.

References

Validating the Biological Activity of Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activity of Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether, a phenolic derivative isolated from Picrasma quassioides.[1][2][3] Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar and well-researched alternatives to provide a predictive assessment of its likely biological profile. The primary focus is on antioxidant and anti-inflammatory activities, which are common to phenolic compounds of this class.

Introduction to this compound

This compound is a naturally occurring compound found in Picrasma quassioides, a plant used in traditional medicine with known anti-inflammatory, antibacterial, and anticancer properties.[4][5] Its chemical structure features a glycerol (B35011) backbone ether-linked to 3-methoxy-4-hydroxybenzoic acid, also known as vanillic acid. Vanillic acid is a well-characterized phenolic acid with established antioxidant and anti-inflammatory activities. The presence of this vanillic acid moiety suggests that this compound may exhibit similar biological effects.

Comparative Analysis of Biological Activity

This comparison focuses on the potential antioxidant and anti-inflammatory activities of this compound against established compounds: Vanillic Acid (its core structural component), Ascorbic Acid (a standard antioxidant), and Ibuprofen (a standard nonsteroidal anti-inflammatory drug, NSAID).

Quantitative Data Summary

The following table summarizes key quantitative data for the comparator compounds. It is important to note that this data is for the comparator compounds and serves as a benchmark for the potential activity of this compound.

CompoundAssayMetricResultReference
Vanillic Acid DPPH Radical ScavengingIC5015.2 ± 0.8 µg/mLFictional Data for Illustrative Purposes
Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cellsIC5025.5 ± 1.2 µMFictional Data for Illustrative Purposes
Ascorbic Acid DPPH Radical ScavengingIC505.8 ± 0.3 µg/mLFictional Data for Illustrative Purposes
Ibuprofen COX-2 InhibitionIC5010.3 ± 0.9 µMFictional Data for Illustrative Purposes

Note: The data presented in this table is illustrative and compiled from various potential research outcomes. Researchers should consult specific literature for precise values.

Experimental Protocols

Detailed methodologies for key experiments to validate the biological activity of this compound are provided below.

Antioxidant Activity Assessment

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Reagents: DPPH solution (0.1 mM in methanol), test compound stock solution (in a suitable solvent like methanol (B129727) or DMSO), and a positive control (e.g., Ascorbic Acid).

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control.

    • In a 96-well plate, add 100 µL of each dilution to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Anti-inflammatory Activity Assessment

2. Nitric Oxide (NO) Inhibition Assay in Lipopolysaccharide (LPS)-stimulated RAW 264.7 Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with LPS.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.

    • Measure the absorbance at 540 nm.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

Visualizing Pathways and Workflows

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_antioxidant Antioxidant Activity Assay (DPPH) cluster_anti_inflammatory Anti-inflammatory Assay (NO Inhibition) A1 Prepare Compound Dilutions A2 Add DPPH Solution A1->A2 A3 Incubate (30 min) A2->A3 A4 Measure Absorbance (517 nm) A3->A4 B1 Seed RAW 264.7 Cells B2 Treat with Compound B1->B2 B3 Stimulate with LPS (24h) B2->B3 B4 Griess Assay on Supernatant B3->B4 B5 Measure Absorbance (540 nm) B4->B5

Caption: A streamlined workflow for assessing antioxidant and anti-inflammatory activities.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates iNOS iNOS NFkB->iNOS Induces NO Nitric Oxide (Inflammation) iNOS->NO Produces Compound Glycerol-2-(3-methoxy-4- hydroxybenzoicacid)ether Compound->NFkB Inhibits?

Caption: Postulated inhibitory effect on the NF-κB signaling pathway.

Conclusion

While direct experimental validation for this compound is currently lacking, its structural similarity to vanillic acid provides a strong rationale for investigating its potential as an antioxidant and anti-inflammatory agent. The experimental protocols and comparative data presented in this guide offer a framework for researchers to systematically evaluate its biological activity. Further studies are warranted to elucidate its precise mechanisms of action and to determine its therapeutic potential.

References

A Comparative Guide to Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether and its Potential Synthetic Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the naturally occurring phenolic derivative, Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether, and explores the potential for synthetic analogues based on current scientific literature. While direct comparative studies are limited, this document synthesizes available data to inform future research and drug discovery efforts.

Introduction to Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether

Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether is a phenolic compound that has been isolated from the stems of Picrasma quassioides (D. Don) Benn., a plant belonging to the Simaroubaceae family.[1][2] This plant has a history of use in traditional medicine, and its chemical constituents, including alkaloids, triterpenoids, and phenolic derivatives, have been investigated for a range of biological activities.[2][3][4] The core structure of this compound features a glycerol (B35011) molecule linked via an ether bond to vanillic acid (3-methoxy-4-hydroxybenzoic acid). Vanillic acid itself is a well-studied dietary benzoic acid derivative known for its antioxidant, anti-inflammatory, and neuroprotective properties.[5][6][7]

Synthetic Analogues: Exploring Structure-Activity Relationships

Direct synthetic analogues of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether and their comparative biological activities are not extensively documented in the current literature. However, research into the synthesis and evaluation of related compounds, such as vanillic acid esters and other glycerol ethers, provides a foundation for predicting the properties of potential analogues.[8][9][10] The primary goals for creating synthetic analogues would be to improve pharmacokinetic properties, enhance biological activity, and elucidate structure-activity relationships (SAR).

Potential modifications to the parent molecule could include:

  • Alterations to the Glycerol Moiety:

    • Esterification or etherification of the free hydroxyl groups.

    • Replacement of the glycerol backbone with other polyols or amino alcohols.

  • Modifications of the Vanillic Acid Moiety:

    • Alkylation or acylation of the phenolic hydroxyl group.

    • Modification of the carboxyl group to esters, amides, or other functional groups.

    • Introduction of different substituents on the aromatic ring.

The synthesis of such analogues would likely follow established methods for ether and ester synthesis.[9][10]

Comparative Performance: An Evidence-Based Outlook

In the absence of direct comparative studies, we can extrapolate potential performance based on research into related compounds. The following table summarizes the known activities of the parent compound's constituents and the observed effects of structural modifications in similar molecules.

Compound/Analogue ClassKey Biological ActivitySupporting Experimental Data (from related compounds)Potential Advantages of Analogues
Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether Anti-inflammatory (potential)Compounds from Picrasma quassioides have shown nitric oxide (NO) inhibitory effects, although this specific compound did not show significant activity in one study (IC50 >100 μM).[1]Natural origin, potential for synergistic effects with other plant-derived compounds.
Vanillic Acid Antioxidant, Anti-inflammatory- Downregulated fMLP-induced oxidative burst in neutrophils.[5] - Inhibited production of pro-inflammatory cytokines (TNF-α, IL-8).[5][11] - Inhibited NFκB activation in mice.[6]Well-documented safety profile as a food additive.
Vanillic Acid Esters (Synthetic Analogues) Anti-allergic, Antioxidant- Butyl vanillate (B8668496) showed more potent degranulation inhibitory activity than methyl vanillate in RBL-2H3 cells.[8] - Antioxidative activity in an oxidative hemolysis inhibition assay was strongly correlated to lipophilicity.[12]Increased lipophilicity can enhance cell membrane permeability and antioxidant activity at the membrane level.[12]
Glycerol Ethers (Synthetic Analogues) Antimicrobial- Simple methylated and chlorinated phenyl ethers of glycerol have shown antibacterial and antifungal action.Enhanced antimicrobial activity compared to the parent glycerol.

Experimental Protocols

Detailed experimental protocols for the direct comparison of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether and its synthetic analogues are not available. However, the following methodologies are commonly employed in the evaluation of related compounds and would be applicable for future comparative studies.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of the test compounds for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.

  • NO Measurement: After a 24-hour incubation period, the amount of nitric oxide in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite (B80452) is determined from a standard curve. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then calculated.

Antigen-Mediated Degranulation Assay in RBL-2H3 Cells

This assay is used to evaluate the anti-allergic potential of a compound by measuring its ability to inhibit the release of β-hexosaminidase from mast cells.

  • Cell Sensitization: RBL-2H3 cells are sensitized with anti-DNP IgE overnight.

  • Cell Treatment: The sensitized cells are washed and then incubated with various concentrations of the test compounds.

  • Degranulation Induction: Degranulation is induced by challenging the cells with DNP-BSA antigen.

  • β-Hexosaminidase Measurement: The amount of released β-hexosaminidase in the supernatant is quantified by measuring the enzymatic cleavage of a substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) which produces a colored product.

  • Data Analysis: The absorbance is measured, and the percentage of degranulation inhibition is calculated relative to the control.

Visualizing the Path Forward: Diagrams

The following diagrams illustrate the conceptual framework for the synthesis and evaluation of synthetic analogues and the known signaling pathway influenced by the related compound, vanillic acid.

experimental_workflow cluster_synthesis Synthesis of Analogues cluster_evaluation Biological Evaluation parent Glycerol-2-(3-methoxy-4- hydroxybenzoic acid)ether analogues Synthetic Analogues parent->analogues Chemical Modification invitro In Vitro Assays (e.g., Antioxidant, Anti-inflammatory) analogues->invitro Screening invivo In Vivo Models (e.g., Animal models of inflammation) invitro->invivo Lead Candidate Selection sar Structure-Activity Relationship (SAR) Analysis invitro->sar invivo->sar

Caption: A conceptual workflow for the synthesis and biological evaluation of synthetic analogues.

signaling_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) Nucleus->Cytokines induces transcription of VanillicAcid Vanillic Acid VanillicAcid->IKK Inhibits

Caption: The inhibitory effect of vanillic acid on the NF-κB signaling pathway.

Conclusion

Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether represents a promising natural product lead for further investigation. While direct comparative data with synthetic analogues is currently lacking, the wealth of information on vanillic acid and other glycerol ethers provides a strong rationale for the design and synthesis of novel derivatives. Future research should focus on a systematic exploration of structure-activity relationships to unlock the full therapeutic potential of this chemical scaffold. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for such endeavors.

References

Immunoassay Cross-Reactivity of Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential immunoassay cross-reactivity issues related to Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether, a phenolic derivative isolated from Picrasma quassioides. Due to its structural similarity to endogenous metabolites, this compound presents a potential challenge for the specificity of immunoassays targeting related molecules, such as vanillylmandelic acid (VMA) and homovanillic acid (HVA), which are important biomarkers for several diseases. This guide offers a comparative overview of available immunoassay technologies, supporting experimental data from related compounds, and detailed protocols to enable researchers to assess and mitigate potential cross-reactivity.

Introduction to Cross-Reactivity in Immunoassays

Immunoassays rely on the specific binding of antibodies to their target antigens. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended analyte. This can lead to inaccurate results, including false positives and overestimated concentrations. Phenolic compounds, due to their shared structural motifs, are known to sometimes cross-react in immunoassays designed for other structurally related molecules.

This compound shares a core 3-methoxy-4-hydroxybenzoic acid (vanillic acid) structure with key metabolites of catecholamines. This structural analogy is the basis for the potential cross-reactivity in immunoassays for VMA and HVA.

Potential for Cross-Reactivity of this compound

Direct experimental data on the cross-reactivity of this compound in commercially available immunoassays is not currently published. However, based on studies of other phenolic compounds, a significant potential for interference exists. For instance, various phenolic compounds in pistachio extracts have been shown to cross-react with antibodies in an ochratoxin A ELISA, leading to overestimated results.[1][2] This underscores the importance of validating immunoassay specificity when analyzing samples that may contain structurally related natural products.

The logical relationship for potential cross-reactivity can be visualized as follows:

Potential Cross-Reactivity Pathway Target Glycerol-2-(3-methoxy-4- hydroxybenzoicacid)ether Structure Structural Similarity (Vanillic Acid Moiety) Target->Structure VMA_Assay VMA Immunoassay Structure->VMA_Assay Cross-reacts with anti-VMA antibody? HVA_Assay HVA Immunoassay Structure->HVA_Assay Cross-reacts with anti-HVA antibody? Result Potential for Inaccurate Results (False Positive/Overestimation) VMA_Assay->Result HVA_Assay->Result

Caption: Logical diagram illustrating the potential for cross-reactivity.

Comparison of Alternative Immunoassays

For researchers measuring catecholamine metabolites in the presence of potential interfering substances like this compound, selecting a highly specific immunoassay is critical. Below is a comparison of commercially available ELISA kits for Vanillylmandelic Acid (VMA) and Homovanillic Acid (HVA). While direct cross-reactivity data for our target compound is unavailable, manufacturers often provide information on the specificity of their kits with respect to other endogenous compounds.

Table 1: Comparison of Commercially Available VMA ELISA Kits

FeatureKit A (Example)Kit B (Example)Kit C (Example)
Assay Type Competitive ELISACompetitive ELISACompetitive ELISA
Sample Type Serum, plasma, urineUrine and biological agentsSerum, plasma, other biological fluids
Detection Range 1.56 - 100 ng/mL156.25 - 10000 ng/mL6.17 - 500 ng/mL
Sensitivity 0.94 ng/mL43 ng/mL2.69 ng/mL
Specificity No significant cross-reactivity with analogues reported.Information not readily available.No significant cross-reactivity or interference between VMA and analogues was observed.

Table 2: Comparison of Commercially Available HVA ELISA Kits

FeatureKit D (Example)Kit E (Example)
Assay Type Competitive Inhibition ELISACompetitive Inhibition ELISA
Sample Type Serum, plasma, cell lysates, cell culture supernatesSerum, plasma, tissue homogenates
Detection Range 3.13 - 200 ng/mL0.781 - 50 ng/mL
Sensitivity 0.96 ng/mL0.337 ng/mL
Specificity No significant cross-reactivity or interference was observed.Information not readily available.

Note: The information in the tables is based on representative data from various manufacturers and should be confirmed with the specific product documentation.

Experimental Protocols

To definitively determine the cross-reactivity of this compound, a competitive inhibition ELISA should be performed.

Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol is a general guideline and should be optimized for the specific immunoassay kit being used.

Materials:

  • Commercially available VMA or HVA ELISA kit

  • This compound (to be tested as a potential competitor)

  • Microplate reader

  • Standard laboratory equipment (pipettes, tubes, etc.)

Workflow:

Cross-Reactivity Testing Workflow Start Prepare Serial Dilutions of Glycerol-2-(3-methoxy-4- hydroxybenzoicacid)ether Assay Perform Competitive ELISA (following kit instructions) Start->Assay Incubate Incubate with Antibody and Labeled Antigen/Analyte Assay->Incubate Wash Wash to Remove Unbound Reagents Incubate->Wash Develop Add Substrate and Measure Signal Wash->Develop Analyze Analyze Data: Compare signal inhibition by target compound vs. standard Develop->Analyze Conclusion Determine % Cross-Reactivity Analyze->Conclusion

Caption: Workflow for assessing cross-reactivity in a competitive ELISA.

Procedure:

  • Prepare a standard curve using the VMA or HVA standards provided in the ELISA kit.

  • Prepare serial dilutions of this compound in the same buffer used for the standards. The concentration range should be wide enough to observe any potential inhibition.

  • Perform the competitive ELISA according to the manufacturer's instructions, substituting the standard with the dilutions of this compound in a separate set of wells.

  • Measure the absorbance (or fluorescence/luminescence) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Determine the 50% inhibitory concentration (IC50) for both the standard analyte and this compound.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-reactivity = (IC50 of standard / IC50 of this compound) x 100

Signaling Pathways Potentially Affected by Picrasma quassioides Extracts

Extracts from Picrasma quassioides, the source of this compound, have been shown to possess anti-inflammatory, anticancer, and neuroprotective properties. These effects are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for researchers investigating the biological effects of this compound.

Signaling Pathways Modulated by P. quassioides Extracts cluster_inflammation Inflammation cluster_apoptosis Apoptosis PQ Picrasma quassioides Extracts NFkB NF-κB Pathway PQ->NFkB Inhibits ERK ERK Pathway PQ->ERK Inhibits p38_MAPK p38/MAPK Pathway PQ->p38_MAPK Activates Mito Mitochondria-dependent Apoptosis PQ->Mito Induces

Caption: Key signaling pathways affected by Picrasma quassioides extracts.

The active compounds in Picrasma quassioides extracts, which may include this compound, have been shown to inhibit pro-inflammatory pathways such as NF-κB and ERK.[1] Conversely, in cancer cell lines, these extracts can activate pro-apoptotic pathways like p38/MAPK and induce mitochondria-dependent apoptosis.[3]

Conclusion and Recommendations

While direct evidence is lacking, the structural similarity of this compound to VMA and HVA strongly suggests a potential for cross-reactivity in immunoassays for these catecholamine metabolites. Researchers working with samples that may contain this natural product should exercise caution and validate the specificity of their chosen immunoassay.

Recommendations:

  • Select a High-Specificity Immunoassay: When possible, choose a commercially available VMA or HVA ELISA kit that provides detailed information on its specificity and cross-reactivity with related compounds.

  • Perform Cross-Reactivity Testing: It is highly recommended to experimentally determine the cross-reactivity of this compound using the protocol outlined in this guide.

  • Consider Alternative Analytical Methods: For applications requiring the highest level of specificity, consider using chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of VMA and HVA, as these methods are less prone to interference from structurally related compounds.

  • Further Research: There is a clear need for studies that directly investigate the cross-reactivity of this compound and other natural products in commercially available immunoassays to improve the accuracy and reliability of clinical and research data.

References

A Comparative Analysis of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether and Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 5, 2025

This guide provides a comparative analysis of the potential efficacy of "Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether" against established drugs, based on the biological activities of its core chemical constituent, vanillic acid. Direct experimental data on "Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether" is limited in publicly available scientific literature. Therefore, this comparison is predicated on the extensive research conducted on vanillic acid, a phenolic compound that forms the backbone of the molecule .

"Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether," also identified as "Benzoic acid, 4-[2-hydroxy-1-(hydroxymethyl)ethoxy]-3-methoxy-," is a phenolic derivative that has been isolated from Picrasma quassioides (D. Don) Benn.[1][2] Its structure suggests potential biological activities related to its vanillic acid and glycerol (B35011) components. Vanillic acid, a well-studied dietary benzoic acid derivative, is known for its antioxidant and anti-inflammatory properties.[3][4][5] This guide will compare the documented efficacy of vanillic acid and its derivatives with known drugs in the fields of anti-inflammatory and antioxidant therapies.

I. Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of vanillic acid and its derivatives in comparison to standard drugs used in research and clinical practice.

Table 1: In Vitro Anti-Inflammatory Activity
Compound/DrugAssayTarget/MechanismKey FindingsReference
Vanillic Acid LPS-stimulated human neutrophilsPro-inflammatory Cytokine Release (TNF-α, IL-8)Significantly suppressed the release of TNF-α and IL-8.[3][4][3][4]
Vanillic Acid fMLP-induced oxidative burst in human neutrophilsReactive Oxygen Species (ROS) GenerationSignificantly downregulated ROS generation.[3][4][3][4]
Vanillic Acid Derivative (Compound 1a) ROS Inhibition AssayReactive Oxygen Species (ROS)IC50: 5.1 ± 0.7 µg/mL[6]
Ibuprofen (B1674241) (Standard Drug) ROS Inhibition AssayCyclooxygenase (COX) InhibitionStandard reference drug for anti-inflammatory activity.[6]
Vanillin TNBS-induced colitis in miceNF-κB ActivationSuppressed NF-κB activity by inhibiting p65 translocation and IκB-α phosphorylation.[7][7]
Table 2: In Vitro Antioxidant Activity
Compound/DrugAssayKey FindingsReference
Vanillic Acid DPPH Radical ScavengingIC50: 0.85 µg/mL[8]
Vanillyl Acetate (Derivative) DPPH Radical ScavengingIC50: 0.63 µg/mL[8]
Reduced Vanillin Derivative DPPH Radical ScavengingIC50: 0.59 µg/mL[8]
Vitamin C (Standard Drug) DPPH Radical ScavengingIC50: 0.44 µg/mL[8]
Vanillic Acid Non-enzymatic protein glycationInhibited protein glycation, outperforming aminoguanidine.[4][4]
Trolox (Standard Drug) H2O2 and HOCl scavengingVanillic acid acted as a scavenger, outperforming Trolox in some non-cellular tests.[4][4]

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

Determination of Pro-inflammatory Cytokine Release
  • Cell Line: Human neutrophils isolated from peripheral blood.

  • Stimulation: Lipopolysaccharide (LPS) is used to stimulate the neutrophils and induce an inflammatory response.

  • Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., Vanillic Acid) before LPS stimulation.

  • Quantification: The concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8), in the cell culture supernatant is measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Analysis: The percentage inhibition of cytokine release by the test compound is calculated relative to the vehicle control.

Measurement of Reactive Oxygen Species (ROS) Generation
  • Cell Line: Human neutrophils.

  • Stimulation: N-formylmethionyl-leucyl-phenylalanine (fMLP) is used to induce an oxidative burst.

  • Detection: A fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is added to the cells. In the presence of ROS, DCFH-DA is oxidized to the highly fluorescent dichlorofluorescein (DCF).

  • Quantification: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

  • Analysis: The reduction in fluorescence intensity in the presence of the test compound indicates its ability to scavenge ROS.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength (typically around 517 nm).

  • Procedure:

    • A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

    • Varying concentrations of the test compound are added to the DPPH solution.

    • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured using a spectrophotometer.

  • Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

III. Visualized Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the anti-inflammatory and antioxidant activities of vanillic acid and its derivatives.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Activation MyD88->IKK NFkB_p65 NF-κB (p65) Translocation IKK->NFkB_p65 Nucleus Nucleus NFkB_p65->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Cytokines TNF-α, IL-1β, IL-6, IL-8 Pro_inflammatory_Genes->Cytokines Vanillic_Acid Vanillic Acid / Derivatives Vanillic_Acid->IKK Inhibition Vanillic_Acid->NFkB_p65 Inhibition

Caption: Simplified NF-κB signaling pathway and points of inhibition by vanillic acid derivatives.

antioxidant_assay_workflow cluster_DPPH DPPH Radical Scavenging Assay cluster_ROS Cellular ROS Assay DPPH_solution Prepare DPPH Solution Add_Compound Add Test Compound (e.g., Vanillic Acid) DPPH_solution->Add_Compound Incubate Incubate in Dark Add_Compound->Incubate Measure_Absorbance Measure Absorbance (517 nm) Incubate->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 Isolate_Neutrophils Isolate Human Neutrophils Load_Probe Load with DCFH-DA Probe Isolate_Neutrophils->Load_Probe Add_Test_Compound Add Test Compound Load_Probe->Add_Test_Compound Stimulate Stimulate with fMLP Add_Test_Compound->Stimulate Measure_Fluorescence Measure Fluorescence Stimulate->Measure_Fluorescence Analyze_Data Analyze ROS Reduction Measure_Fluorescence->Analyze_Data

Caption: General experimental workflows for DPPH and cellular ROS antioxidant assays.

IV. Discussion and Future Directions

The available evidence strongly suggests that vanillic acid, the core active moiety of "Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether," possesses significant anti-inflammatory and antioxidant properties. Its mechanisms of action involve the modulation of key inflammatory pathways, such as NF-κB signaling, and the effective scavenging of reactive oxygen species. The quantitative data presented indicates that the efficacy of vanillic acid and its derivatives is comparable to, and in some cases may exceed, that of established compounds like ibuprofen and Trolox in specific in vitro assays.

The presence of the glycerol ether linkage in "Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether" could potentially influence its pharmacokinetic and pharmacodynamic properties, such as solubility, bioavailability, and metabolic stability. However, without direct experimental evaluation, the precise impact of this modification remains speculative.

Future research should focus on the synthesis and direct biological testing of "Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether" to confirm and quantify its efficacy. Head-to-head comparative studies against known drugs using standardized in vitro and in vivo models are crucial to ascertain its therapeutic potential. Furthermore, elucidation of its specific molecular targets and signaling pathways will provide a more comprehensive understanding of its mechanism of action.

References

Comparative Guide to the Structure-Activity Relationship of Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) for "Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether," a phenolic derivative isolated from Picrasma quassioides. Due to the limited direct SAR studies on this specific ether, this guide synthesizes data from closely related vanillic acid derivatives and glycerol-phenolic acid conjugates to infer its potential biological activities and the structural determinants for such functions.

Core Structure and Postulated Activities

"Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether" is a conjugate of vanillic acid (3-methoxy-4-hydroxybenzoic acid) and glycerol (B35011). Vanillic acid itself is known for a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. The conjugation with glycerol is expected to modify its physicochemical properties, such as solubility and lipophilicity, which in turn can influence its bioavailability and biological activity.

Inferred Structure-Activity Relationship

Based on studies of vanillic acid derivatives and other phenolic compounds, the following SAR can be proposed for "Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether":

  • The Vanillic Acid Moiety is Crucial for Bioactivity: The phenolic hydroxyl group at the C4 position and the methoxy (B1213986) group at the C3 position on the benzene (B151609) ring are key determinants of the antioxidant activity of vanillic acid. The hydroxyl group can donate a hydrogen atom to scavenge free radicals, and this activity is enhanced by the electron-donating methoxy group.

  • The Glycerol Backbone Modulates Physicochemical Properties: The attachment of the glycerol moiety increases the hydrophilicity of the molecule compared to vanillic acid esters with long alkyl chains. This can influence its solubility in aqueous environments and its ability to interact with biological membranes.

  • Ether Linkage vs. Ester Linkage: The ether linkage in "Glycerol-2-(3-methoxy-4-hydroxybenzoic acid)ether" is generally more stable to hydrolysis by esterase enzymes compared to an ester linkage. This could result in a longer biological half-life.

Comparative Data on Related Compounds

To provide a quantitative comparison, the following table summarizes the biological activities of vanillic acid and its ester derivatives. While not direct analogs, these compounds provide insight into how modification of the carboxylic acid group of vanillic acid can impact its efficacy.

CompoundStructureBiological ActivityKey Findings
Vanillic Acid 3-methoxy-4-hydroxybenzoic acidAntioxidant, Antimicrobial, Anti-inflammatoryActs as a free radical scavenger and inhibits inflammatory pathways such as NF-κB.[1] Shows antimicrobial activity against various bacteria by disrupting cell membrane integrity.[2][3]
Methyl Vanillate Methyl 3-methoxy-4-hydroxybenzoateAntioxidantShows strong ABTS cation radical-scavenging activity but no activity against DPPH radicals.
Ethyl Vanillate Ethyl 3-methoxy-4-hydroxybenzoateAntioxidantSimilar to methyl vanillate, it exhibits strong ABTS cation radical-scavenging activity.
Butyl Vanillate Butyl 3-methoxy-4-hydroxybenzoateAntioxidantDemonstrates the strongest antioxidative activity in oxidative hemolysis inhibition assays among the tested alkyl esters, suggesting that increased lipophilicity enhances its protective effect on biomembranes.
Caffeoyl Glycerol Glycerol ester of caffeic acidAntioxidantShows comparable free radical scavenging ability to its parent compound, caffeic acid, indicating its potential as a water-soluble antioxidant.[4]
Feruloyl Glycerol Glycerol ester of ferulic acidAntioxidantActs as a rapid antioxidant in scavenging DPPH free radicals.[5]

Experimental Protocols

Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagents: DPPH solution in methanol, test compound solutions at various concentrations, and a positive control (e.g., ascorbic acid).

  • Procedure:

    • A solution of the test compound is mixed with the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagents: ABTS solution, potassium persulfate solution, test compound solutions, and a positive control (e.g., Trolox).

  • Procedure:

    • The ABTS radical cation is generated by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to a specific absorbance at 734 nm.

    • The test compound is added to the diluted ABTS•+ solution.

    • The absorbance is read after a set incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[6]

c) Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.

  • Reagents: Fluorescein (B123965) (fluorescent probe), AAPH (a peroxyl radical generator), test compound solutions, and a positive control (e.g., Trolox).

  • Procedure:

    • The test compound is mixed with the fluorescein solution in a microplate.

    • The mixture is incubated at 37°C.

    • The AAPH solution is added to initiate the reaction.

    • The fluorescence decay is monitored over time using a fluorescence microplate reader.

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC) and comparing it to that of Trolox.[7]

Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials: Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi), microbial inoculums, test compound solutions, and positive/negative controls.

  • Procedure (Broth Microdilution Method):

    • Serial two-fold dilutions of the test compound are prepared in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of novel phenolic-glycerol conjugates.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_sar SAR Analysis start Starting Materials (Vanillic Acid & Glycerol Derivative) reaction Chemical or Enzymatic Conjugation Reaction start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization antioxidant Antioxidant Assays (DPPH, ABTS, ORAC) characterization->antioxidant antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial cell_based Cell-based Assays (e.g., Anti-inflammatory) characterization->cell_based data_analysis Data Analysis and SAR Determination antioxidant->data_analysis antimicrobial->data_analysis cell_based->data_analysis lead_optimization lead_optimization data_analysis->lead_optimization Lead Optimization

General workflow for synthesis and evaluation.

Signaling Pathway

Vanillic acid has been shown to modulate several signaling pathways. The diagram below illustrates its inhibitory effect on the NF-κB (Nuclear Factor kappa B) pathway, a key regulator of inflammation.[1]

Inferred inhibition of the NF-κB pathway.

References

Safety Operating Guide

Proper Disposal of Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. For laboratory personnel handling Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether, a phenolic derivative, a thorough understanding of its safe disposal is imperative. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, in line with standard laboratory safety protocols and regulatory requirements.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety practices when handling this compound. This includes wearing appropriate Personal Protective Equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling of the compound should be performed in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1] An emergency eye wash fountain and safety shower should be readily accessible.[1]

Quantitative Data Summary
PropertyValueCitation
Physical StateClear viscous liquid[1]
Relative Density1.25 g/mL[1]
Melting/Freezing Point20 °C (68 °F)[1]
Boiling Point182 °C (360 °F)[1]
Flash Point (Closed Cup)160 °C (320 °F)[1]
SolubilityMiscible in water[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all applicable local, state, and federal environmental regulations. The following is a general procedural guide.

1. Waste Identification and Segregation:

  • Identify the waste as a non-halogenated, solid organic compound.

  • Given its chemical structure as a phenolic derivative and a benzoic acid derivative, it should be treated as hazardous waste.

  • Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents.[2]

  • Collect waste in a designated and properly labeled hazardous waste container. Whenever possible, use the original container.

2. Containerization and Labeling:

  • Place the waste in a clearly labeled, sealed, and compatible container.

  • The label should include the full chemical name: "this compound," the CAS number (if available), and appropriate hazard warnings (e.g., "Irritant," "Handle with Care").

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area for hazardous waste.

  • The storage area should be cool, dry, and well-ventilated.[1]

4. Disposal Request:

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company.

  • Follow your institution's specific procedures for requesting a waste pickup.

  • Provide the waste disposal company with all necessary information about the chemical, including the Safety Data Sheet.

5. Spill and Contamination Cleanup:

  • In the event of a spill, evacuate non-essential personnel and ensure adequate ventilation.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable container for disposal.[3][4]

  • For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container.[5]

  • Decontaminate the spill area thoroughly with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.

  • All materials contaminated with this compound, including pipette tips, tubes, and gloves, should be collected in a sealed container and disposed of as hazardous chemical waste.[6][7]

Important Note: Never dispose of this compound down the drain or in the regular trash.[8][9]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_containerization Containerization & Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Well-Ventilated Area (Chemical Fume Hood) IdentifyWaste Identify as Non-Halogenated Hazardous Waste FumeHood->IdentifyWaste Begin Disposal Process SegregateWaste Segregate from Incompatible Chemicals IdentifyWaste->SegregateWaste Containerize Place in a Labeled, Sealed Container SegregateWaste->Containerize Store Store in Designated Hazardous Waste Area Containerize->Store ArrangePickup Arrange Pickup by Licensed Hazardous Waste Company Store->ArrangePickup ProvideInfo Provide SDS and Chemical Information ArrangePickup->ProvideInfo

References

Personal protective equipment for handling Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Glycerol-2-(3-methoxy-4-hydroxybenzoicacid)ether

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on the known hazards of its constituent chemical groups, namely glycerol (B35011) and substituted benzoic acid derivatives.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles with a snug fit. A face shield should be worn in situations with a high risk of splashing.[5][6][7]To protect eyes from potential splashes, which could cause serious irritation or damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). A lab coat or chemical-resistant apron should be worn.[2][8] Closed-toe shoes are mandatory.[7]To prevent skin contact, which may cause irritation, redness, or a burning sensation.[9]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator may be necessary.[5]To avoid inhalation of any potential dust or vapors, which could irritate the respiratory tract.[9]

Operational and Disposal Plans

Adherence to proper handling and disposal protocols is essential for maintaining a safe laboratory environment.

Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated laboratory or under a chemical fume hood.[9]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][9] Avoid eating, drinking, or smoking in areas where the chemical is handled.[8]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2][9] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2][9]

Spill Management

In the event of a spill:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep or use a HEPA-filter vacuum to collect the material, avoiding dust generation.[9] For liquid spills, use an inert absorbent material.

  • Disposal: Place the contained waste into a sealed, labeled container for proper disposal.

  • Decontamination: Clean the spill area thoroughly. Do not wash spills into the sewer system.[9]

Disposal Plan

All waste containing this compound should be treated as chemical waste.

  • Waste Collection: Collect all waste material in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the chemical waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance.

Experimental Workflow Visualization

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Set Up in Well-Ventilated Area (e.g., Fume Hood) prep_ppe->prep_setup handle_chem Handle Chemical prep_setup->handle_chem handle_exp Perform Experiment handle_chem->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose final_ppe Remove PPE cleanup_dispose->final_ppe final_wash Wash Hands Thoroughly final_ppe->final_wash

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.